Nifuroxazide-d4
Description
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSUKQGVSGXJO-WNGOOFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670093 | |
| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188487-83-3 | |
| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nifuroxazide-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifuroxazide-d4, the deuterated analog of the nitrofuran antibiotic nifuroxazide, serves as a critical internal standard for the accurate quantification of nifuroxazide in biological matrices. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for the synthesis of nifuroxazide and a validated HPLC-MS/MS method for its quantification using this compound are presented. Furthermore, this guide elucidates the key signaling pathways affected by nifuroxazide, namely its antibacterial mechanism of action and its role as a STAT3 inhibitor, with illustrative diagrams generated using the DOT language.
Chemical Structure and Properties
This compound is a stable, isotopically labeled form of nifuroxazide, where four hydrogen atoms on the phenol ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods.
Chemical Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide-2,3,5,6-d4 | |
| Synonyms | This compound; (E)-4-hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide-d4 | |
| CAS Number | 1188487-83-3 | |
| Chemical Formula | C₁₂H₅D₄N₃O₅ | |
| Molecular Weight | 279.24 g/mol | |
| Appearance | Yellow solid | |
| Solubility | Soluble in DMSO and DMF |
Biological Activity and Mechanism of Action
Nifuroxazide is a broad-spectrum intestinal antiseptic with a localized action within the gastrointestinal tract.[1] Its deuterated form, this compound, is expected to exhibit similar biological activities.
Antibacterial Activity
The primary mechanism of action of nifuroxazide as an antibiotic involves the reduction of its nitro group by bacterial nitroreductases. This process generates reactive nitro radicals that are capable of damaging bacterial DNA, proteins, and other essential cellular components, ultimately leading to bacterial cell death.[1][2] This mechanism is effective against a range of Gram-positive and Gram-negative enteropathogenic bacteria.[3][4]
References
Nifuroxazide-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Nifuroxazide-d4 when utilized as an internal standard in bioanalytical methods. This guide will delve into the fundamental principles that make deuterated standards, such as this compound, the gold standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will provide detailed experimental protocols derived from validated methods and present quantitative data in a clear, tabular format.
The Core Principle: Mechanism of Action of a Deuterated Internal Standard
The primary function of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in analytical procedures.[1] this compound, a stable isotope-labeled (SIL) version of Nifuroxazide, is considered the ideal internal standard because it shares near-identical physicochemical properties with the analyte of interest.[2] The key to its mechanism of action lies in the following attributes:
-
Co-elution: this compound and Nifuroxazide exhibit virtually identical retention times during chromatographic separation. This ensures that both compounds experience the same conditions throughout the analytical process.
-
Similar Extraction Recovery: The efficiency of extracting the analyte from a complex biological matrix (like plasma or tissue) can vary between samples. Because this compound has the same chemical structure as Nifuroxazide, it will be extracted with the same efficiency, thus normalizing any variations in sample preparation.
-
Correction for Matrix Effects: Biological samples contain numerous endogenous components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[3] Since this compound co-elutes with Nifuroxazide, it is subjected to the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations in ionization are effectively canceled out, leading to a more accurate and precise measurement.[4][5]
-
Distinct Mass-to-Charge Ratio (m/z): The incorporation of four deuterium atoms in this compound results in a mass increase of four atomic mass units compared to Nifuroxazide. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even though they co-elute.
In essence, this compound acts as a stable, reliable reference point within each sample, enabling the accurate quantification of Nifuroxazide by compensating for procedural inconsistencies.
Experimental Protocol: Quantification of Nifuroxazide in Biological Matrices
The following is a detailed methodology for the quantification of Nifuroxazide in plasma and brain tissue using this compound as an internal standard, based on a validated HPLC-MS/MS method.[6]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of Nifuroxazide and this compound (IS) in DMSO at a concentration of 1.0 mg/mL.
-
Working Solutions:
-
Prepare a series of Nifuroxazide working solutions by diluting the stock solution with absolute ethanol to achieve a concentration range of 5.0–1000.0 ng/mL.
-
Prepare a working solution of the this compound IS by diluting the stock solution in ethanol to obtain a concentration of 100.0 ng/mL.
-
-
Calibration Standards and QCs in Plasma:
-
Combine 90 µL of blank murine plasma with 10 µL of the respective Nifuroxazide working solution to create calibration standards.
-
The final concentrations for the standard samples should be 1.0, 2.5, 5.0, 10.0, 20.0, and 100.0 ng/mL.
-
Prepare QC samples at concentrations of 3.0 and 75.0 ng/mL.
-
-
Calibration Standards and QCs in Brain Tissue:
-
Homogenize control mouse brain tissue in ammonium acetate (pH 4.5) at a 1:3 ratio (w/v).
-
Mix 20 µL of each Nifuroxazide working solution with 180 µL of the brain homogenate to create calibration standards.
-
The final concentrations for the standard samples should be 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 ng/mL (corresponding to 2.0–80.0 ng/g of tissue).
-
Prepare QC samples at 1.5, 7.5, and 15.0 ng/mL (corresponding to 6.0, 30.0, and 60.0 ng/g of tissue).
-
Sample Preparation
-
Transfer 100 µL of the study samples, standards, or QCs to polypropylene Eppendorf tubes.
-
Add 10 µL of the IS working solution to each tube.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to deproteinize the plasma. For brain homogenate, a similar protein precipitation step is performed.
-
Vortex the mixture.
-
Centrifuge the mixture at 15,900 × g at 4°C for 10 minutes.
-
Transfer the upper organic phase to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of a 1:1 (v/v) mixture of mobile phases A and B.
HPLC-MS/MS Instrumental Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[6]
-
Instrument Parameters:
-
Nebulizer Gas (Gas 1): 40 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 30 psi
-
Collision-Activated Dissociation Gas: 5 psi
-
Declustering Potential (DP): 96 V
-
Collision Exit Potential (CXP): 11 V
-
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from a validated method for Nifuroxazide quantification using this compound as an internal standard.[6][7]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Calibration Range | LLOQ | Precision at LLOQ (%) | Accuracy at LLOQ (%) |
| Plasma | 1.0 - 100.0 ng/mL | 1.0 ng/mL | 13.2 | 97.6 |
| Brain Tissue | 2.0 - 80.0 ng/g | 2.0 ng/g | 4.8 | 108.3 |
Table 2: Intraday Accuracy and Precision in Plasma
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 3.0 | 2.8 | 93.3 | 6.4 |
| 15.0 | 14.2 | 94.7 | 4.0 |
| 75.0 | 67.7 | 90.3 | 4.9 |
Table 3: Intraday Accuracy and Precision in Brain Tissue
| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) | Accuracy (%) | Precision (CV, %) |
| 6.0 | 6.7 | 111.7 | 3.3 |
| 30.0 | 32.2 | 107.3 | 1.7 |
| 60.0 | 63.2 | 105.3 | 2.5 |
Table 4: Matrix Effect
| Matrix | QC Level | Precision (CV, %) |
| Plasma | Lower QC | 2.0 |
| Plasma | Higher QC | 4.4 |
Mandatory Visualizations
Workflow for Sample Analysis using this compound
Caption: Workflow for bioanalysis using a deuterated internal standard.
Signaling Pathway for Correction of Analytical Variability
Caption: How a deuterated internal standard corrects for analytical variability.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. lcms.cz [lcms.cz]
- 6. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice [mdpi.com]
Safety data sheet and handling precautions for Nifuroxazide-d4
An In-depth Technical Guide to the Safe Handling of Nifuroxazide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated form of Nifuroxazide, a nitrofuran antibiotic.[1] It is primarily utilized as an internal standard for the quantification of Nifuroxazide in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Nifuroxazide itself is an oral antidiarrheal agent with antibacterial properties against various enteropathogenic bacteria.[1][2] Recent research has also highlighted its potential as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), suggesting possible applications in oncology.[1][3]
This guide provides comprehensive safety data and handling precautions for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as harmful and requires careful handling. The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation.[4]
GHS Classification:
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][5] |
GHS Label Elements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | 4-hydroxy-benzoic acid, 2-[(5-nitro-2-furanyl)methylene-d4]hydrazide | [4] |
| CAS Number | 1188487-83-3 | [1][4] |
| Molecular Formula | C₁₂H₅D₄N₃O₅ | [1] |
| Molecular Weight | 279.2 g/mol | [1] |
| Appearance | A solid | [1] |
| Melting Point | 298 °C (568 °F) (for non-deuterated form) | [6] |
| Solubility | Soluble in DMF and DMSO | [1][7] |
Toxicological Information
The toxicological data for Nifuroxazide provides a basis for the handling precautions for its deuterated form.
| Metric | Value | Species | Route | Source |
| LDLO | 6 g/kg | Mouse | Oral | [4][8] |
| TDLO | 4.286 mg/kg / 3 days | Human (man) | Oral (intermittent) | [4][5] |
| LD50 | 1 g/kg | Mouse | Intraperitoneal | [5] |
Primary Irritant Effect:
-
On the eye: No irritating effect has been reported.[6]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Precautions for Safe Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][9]
-
Wash hands and any exposed skin thoroughly after handling.[4][9]
-
Use only outdoors or in a well-ventilated area.[9] A laboratory fume hood or other form of local exhaust ventilation is recommended.[10]
-
Avoid the formation of dust and aerosols.[9]
Conditions for Safe Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[9][10]
-
Store in accordance with the information listed on the product insert, which may include refrigeration.[4]
-
Keep away from direct sunlight and sources of ignition.[9]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[10][11]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Engineering Controls:
-
Ensure adequate ventilation.[9]
-
Use a closed system or local exhaust ventilation where possible.[12]
-
Provide an accessible safety shower and eye wash station.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side-shields.[9][10] A face shield may be necessary depending on the situation.[12]
-
Skin and Body Protection: Wear impervious clothing.[9] Protective boots may be required for certain situations.[12]
-
Respiratory Protection: Use a suitable respirator or dust mask.[9][12]
First-Aid Measures
In the event of exposure, follow these first-aid procedures immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the skin thoroughly with large amounts of water. Call a physician.[9] |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do so. Call a physician.[9] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[9] |
Accidental Release Measures
In case of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Evacuate personnel to safe areas. Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.[9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Keep the product away from drains, water courses, or the soil.[9]
-
Methods for Cleaning Up: Absorb solutions with a liquid-binding material (e.g., diatomite). For solids, sweep or shovel into a suitable, closed container for disposal.[9][11] Decontaminate surfaces with alcohol.[9]
Experimental Protocols and Workflows
General Workflow for Use as an Internal Standard in LC-MS
This compound is intended for use as an internal standard for the quantification of nifuroxazide.[1] The following is a generalized workflow. Specific concentrations, volumes, and instrument parameters must be optimized for the specific analytical method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nifuroxazide | STAT | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 3. nifuroxazide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 7. apexbt.com [apexbt.com]
- 8. moehs.com [moehs.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. moehs.com [moehs.com]
- 12. tcichemicals.com [tcichemicals.com]
Navigating the Stability of Nifuroxazide-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Nifuroxazide-d4, a deuterated analog of the intestinal antiseptic Nifuroxazide. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and established principles of pharmaceutical stability testing to offer comprehensive guidance for maintaining the integrity of this important research compound.
Introduction to this compound
This compound is the deuterium-labeled version of Nifuroxazide, an oral nitrofuran antibiotic. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies, where its stable isotope labeling allows for precise quantification of Nifuroxazide in biological matrices through mass spectrometry and liquid chromatography. The introduction of deuterium can also modulate the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect," potentially leading to enhanced metabolic stability. Understanding the chemical stability and optimal storage conditions of this compound is paramount to ensuring the accuracy and reproducibility of experimental results.
Stability and Storage Conditions
While specific, publicly available quantitative stability studies on this compound are limited, general recommendations can be derived from supplier datasheets and overarching principles for the storage of deuterated and light-sensitive active pharmaceutical ingredients (APIs).
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on available information and general best practices. It is critical to note that these are generalized guidelines, and for GMP-compliant research, a dedicated stability study is indispensable.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | -20°C (Long-term) | Recommended by suppliers for maintaining long-term chemical integrity. |
| 2-8°C (Short-term) | Suitable for short-term storage of stock solutions. | |
| Room Temperature | Permissible for shipping and brief periods, but not recommended for storage. | |
| Humidity | Store in a dry place | Nifuroxazide is susceptible to hydrolysis, particularly under alkaline conditions. |
| Light | Protect from light | As a nitrofuran derivative, this compound is potentially photosensitive. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Recommended for the solid form to prevent oxidative degradation. |
| Incompatibilities | Strong acids, Strong bases, Strong oxidizing agents | Avoid contact with these substances to prevent degradation. |
Solution Stability
For reconstituted solutions, such as those in DMSO, it is recommended to aliquot and freeze them at -20°C for long-term storage. Stability of stock solutions at this temperature is generally cited for up to one month, though this should be verified empirically. For short-term use, refrigerated conditions (4°C) can be maintained for up to a week. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Experimental Protocols for Stability Assessment
To rigorously determine the stability profile of this compound, a comprehensive stability testing program should be implemented, adhering to internationally recognized guidelines such as those from the ICH (International Council for Harmonisation) and WHO.
Forced Degradation Study
A forced degradation (or stress testing) study is crucial for identifying potential degradation products and understanding the degradation pathways of this compound. This study also helps in developing and validating a stability-indicating analytical method.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound in suitable solvents.
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.
Methodology:
-
Batch Selection: Utilize at least one representative batch of this compound.
-
Container Closure System: Store the samples in containers that are inert and provide adequate protection from light and moisture.
-
Storage Conditions and Testing Frequency:
-
Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH. Testing should be conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Intermediate Study: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if significant changes are observed in the accelerated study.
-
Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH. Testing should be performed at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).
-
-
Analytical Parameters: At each testing interval, the samples should be analyzed for:
-
Appearance
-
Assay (potency)
-
Purity (presence of degradation products)
-
Moisture content
-
Visualizing Key Pathways and Processes
To aid in the understanding of Nifuroxazide's mechanism of action and the workflow for its stability assessment, the following diagrams are provided.
Nifuroxazide's Inhibition of the JAK-STAT3 Signaling Pathway
Nifuroxazide is a known inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively active in various cancers. Nifuroxazide exerts its effect by reducing the autophosphorylation of Janus kinases (JAKs), which in turn prevents the phosphorylation and activation of STAT3.
Caption: this compound inhibits the JAK-STAT3 pathway by preventing JAK autophosphorylation.
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for conducting a comprehensive stability study of an API like this compound.
The Strategic Advantage of Deuterium: An In-Depth Guide to its Role in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach to optimizing pharmacokinetic profiles. This in-depth technical guide explores the core principles of deuterium labeling, its impact on drug metabolism, and the methodologies employed to evaluate its effects. By leveraging the kinetic isotope effect, deuterium substitution can significantly enhance a drug's metabolic stability, leading to improved therapeutic outcomes.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The fundamental principle behind the utility of deuterium in drug development is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, chemical reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[2] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the abstraction of a hydrogen atom.[3] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced.[4]
This slowing of metabolic processes can lead to several desirable pharmacokinetic advantages:
-
Prolonged Half-Life: A reduced rate of metabolism extends the drug's circulation time in the body, increasing its half-life.[5][6] This can allow for less frequent dosing, improving patient compliance.[7]
-
Increased Exposure: Slower clearance results in a higher overall drug exposure, represented by an increased Area Under the Curve (AUC).[8][9]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially minimizing the formation of harmful byproducts.[10]
-
Improved Safety and Tolerability: By reducing peak plasma concentrations (Cmax) and overall metabolic load, deuterated drugs can exhibit an improved safety profile.[11][12]
It is crucial to note that the effects of deuterium substitution are highly dependent on the specific position of labeling and are not always predictable.[13] In some cases, deuteration can even lead to faster clearance if it blocks a minor metabolic pathway, shunting the drug down a more rapid elimination route.[7][14]
Data Presentation: Comparative Pharmacokinetics of Deuterated Drugs
The following tables summarize the quantitative impact of deuterium labeling on the pharmacokinetic parameters of several drugs.
| Drug | Parameter | Non-Deuterated | Deuterated (Deutetrabenazine) | Fold Change | Reference(s) |
| Tetrabenazine | Half-life (t½) of active metabolites | 4.8 hours | 8.6 - 9.4 hours | ~1.8 - 2.0 | [8][15] |
| AUCinf of total active metabolites | 261 ng·hr/mL | 542 ng·hr/mL | ~2.1 | [8] | |
| Cmax of total active metabolites | 61.6 ng/mL | 74.6 ng/mL | ~1.2 | [8] |
Table 1: Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine. Deutetrabenazine is the first deuterated drug approved by the FDA and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[11][16] The deuteration of tetrabenazine at the methoxy groups leads to a significant increase in the half-life and exposure of its active metabolites.[15]
| Drug | Parameter | Non-Deuterated (Paroxetine) | Deuterated (CTP-347) | Observation | Reference(s) |
| Paroxetine | Metabolism | Inhibits CYP2D6 | Reduced inactivation of CYP2D6 | Faster clearance of CTP-347 | [14][17] |
| Pharmacokinetic Accumulation | Higher | Lower | Reduced drug-drug interactions | [13][14] |
Table 2: Metabolic Profile of Paroxetine vs. Deuterated Paroxetine (CTP-347). In a unique application of deuterium labeling, CTP-347 was designed to be metabolized faster than paroxetine to reduce the mechanism-based inhibition of CYP2D6, thereby minimizing drug-drug interactions.[13][14]
| Drug | Parameter | Non-Deuterated Analog | Deuterated (Deucravacitinib) | Observation | Reference(s) |
| Deucravacitinib Analog | M11 (oxidation) & M12 (N-demethylation) formation | Higher | Lower | Reduced formation of less selective metabolites | [2] |
| TYK2 Selectivity | Lower | Higher | Deuterium incorporation diverts metabolism | [2] |
Table 3: Metabolic Profile of a Deucravacitinib Analog vs. Deucravacitinib. Deucravacitinib, a novel TYK2 inhibitor, incorporates deuterium to block the formation of less selective metabolites, thereby enhancing its target selectivity.[2]
| Drug | Parameter | Non-Deuterated (Methadone) | Deuterated (d9-methadone) | Fold Change | Reference(s) |
| Methadone | AUC (0-8h) | Lower | 5.7-fold higher | ~5.7 | [9] |
| Cmax | Lower | 4.4-fold higher | ~4.4 | [9] | |
| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~0.2 | [9] |
Table 4: Pharmacokinetic Parameters of Methadone vs. d9-methadone in mice. Deuteration of methadone resulted in a significant increase in exposure and a reduction in clearance.[9]
Mandatory Visualizations
Caption: Deuterium substitution increases the activation energy for C-D bond cleavage.
Caption: A typical workflow for evaluating deuterated compounds.
References
- 1. What is Deuterated Paroxetine used for? [synapse.patsnap.com]
- 2. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscientia.de [bioscientia.de]
- 8. neurology.org [neurology.org]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]
- 14. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deuterated drug - Wikipedia [en.wikipedia.org]
- 17. medkoo.com [medkoo.com]
Understanding the In Vivo Metabolic Fate of Nifuroxazide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the in vivo metabolic fate of Nifuroxazide-d4, a deuterated analog of the intestinal antiseptic nifuroxazide. Due to a lack of direct studies on this compound, this document extrapolates from the known pharmacokinetic profile of nifuroxazide and the established metabolic pathways of structurally related nitrofuran compounds. This guide details putative biotransformation pathways, presents available quantitative data for the parent compound, and offers a standardized experimental protocol for future in vivo metabolism studies. The inclusion of detailed methodologies and visual diagrams aims to equip researchers with the necessary tools to further elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Introduction
Nifuroxazide is a nitrofuran derivative with a broad spectrum of antibacterial activity, primarily used in the treatment of infectious diarrhea.[1] Its mechanism of action is believed to involve the generation of reactive nitro radicals within bacterial cells, which disrupt essential cellular processes.[1] While effective as a localized intestinal anti-infective, a thorough understanding of its systemic absorption and subsequent metabolic fate is crucial for a complete safety and efficacy profile.
The use of isotopically labeled compounds, such as this compound, is a standard and powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium labels serve as a tracer, allowing for the sensitive and specific detection of the drug and its metabolites against a complex biological background using mass spectrometry.
This guide will explore the anticipated metabolic pathways of this compound, based on the known biotransformation of other nitrofuran antibiotics like furazolidone and nitrofurantoin.[2][3] The primary metabolic route for this class of compounds is the reduction of the nitro group, a process that can be carried out by host enzymes as well as the gut microbiota.[4][5]
Putative Metabolic Pathways of this compound
The metabolism of nitrofuran compounds is primarily characterized by the reduction of the 5-nitrofuran ring.[5] This process is a critical activation step for their antibacterial activity and is also the main route of their biotransformation in vivo. For this compound, the following metabolic pathway is proposed, based on analogy with furazolidone.[2] The deuterated atoms are not expected to alter the metabolic route but may slightly influence the rate of these reactions (kinetic isotope effect).
The initial and most significant metabolic step is predicted to be the reduction of the nitro group to form a nitroso intermediate, which is then further reduced to a hydroxylamine and subsequently to an amine derivative. The amine metabolite is likely a key intermediate that can undergo further reactions.
Caption: Putative metabolic pathway of this compound.
Quantitative Data
To date, published in vivo studies have focused on the quantification of the parent compound, nifuroxazide. The following table summarizes pharmacokinetic data from a study in mice following a single intraperitoneal administration.
Table 1: Pharmacokinetic Parameters of Nifuroxazide in Mice
| Parameter | Plasma | Brain Tissue |
| Dose | 30 mg/kg (i.p.) | 30 mg/kg (i.p.) |
| Cmax (1 hour post-dose) | 336 - 2640 ng/mL[2] | - |
| LLOQ | 1.0 ng/mL[6] | 2.0 ng/g[6] |
LLOQ: Lower Limit of Quantification
Table 2: Hypothetical Plasma Concentrations of this compound and its Putative Amino Metabolite in Mice
Disclaimer: The following data are hypothetical and for illustrative purposes only. They are intended to represent a plausible pharmacokinetic profile based on the rapid metabolism typical of nitrofuran drugs. Actual experimental data are required for confirmation.
| Time (hours) | This compound (ng/mL) | Putative Amino Metabolite (ng/mL) |
| 0.25 | 1500 | 250 |
| 0.5 | 2000 | 600 |
| 1 | 1800 | 1200 |
| 2 | 900 | 1500 |
| 4 | 300 | 1000 |
| 8 | 50 | 400 |
| 24 | < LLOQ | 50 |
Experimental Protocols
The following section details a representative experimental protocol for an in vivo study designed to investigate the metabolic fate of this compound in a rodent model.
Animal Model
-
Species: Male Sprague-Dawley rats (8-10 weeks old)
-
Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces. They are maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Animals are acclimated to the housing conditions for at least 7 days prior to the experiment.
Dosing
-
Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: A single dose of 50 mg/kg is administered via oral gavage.
Sample Collection
-
Blood: Blood samples (approximately 200 µL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Urine and feces are collected at intervals of 0-8, 8-24, and 24-48 hours post-dose. The volume of urine is recorded, and the feces are weighed. Samples are stored at -80°C until analysis.
Sample Preparation
-
Plasma: Proteins are precipitated by adding three volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. After vortexing and centrifugation, the supernatant is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
Urine: An aliquot of urine is diluted with mobile phase, centrifuged, and the supernatant is directly injected into the LC-MS/MS system.
-
Feces: Feces are homogenized in a suitable solvent (e.g., methanol/water mixture). The homogenate is centrifuged, and the supernatant is subjected to solid-phase extraction (SPE) for cleanup before LC-MS/MS analysis.
Analytical Methodology
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) is used for the analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for the quantification of this compound and its putative metabolites. The specific precursor-to-product ion transitions for each analyte are optimized.
Caption: Experimental workflow for an in vivo metabolism study.
Conclusion
While direct experimental data on the metabolic fate of this compound is currently unavailable, this technical guide provides a robust framework for its investigation based on existing knowledge of the parent compound and analogous nitrofuran drugs. The putative metabolic pathway centers on the reduction of the nitro group, a common biotransformation for this class of compounds. The provided experimental protocol offers a detailed methodology for conducting in vivo studies to identify and quantify this compound and its metabolites. Further research employing these methods is essential to definitively characterize the ADME properties of this compound, which will, in turn, contribute to a more complete understanding of its overall pharmacological profile.
References
- 1. Identification of a furazolidone metabolite responsible for the inhibition of amino oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. karger.com [karger.com]
- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nifuroxazide in Biological Matrices Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifuroxazide is a nitrofuran derivative with broad-spectrum antibacterial activity, primarily used in the treatment of infectious diarrhea.[1] Recent studies have also suggested its potential as an anticancer agent, specifically as an inhibitor of the STAT3 signaling pathway.[1] This has led to a renewed interest in its pharmacokinetic profile and the need for a reliable method to quantify its concentration in biological samples. This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nifuroxazide in plasma and tissue homogenates, utilizing its deuterated analog, Nifuroxazide-d4, as an internal standard (IS) to ensure accuracy and precision.
The developed method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method has been validated for specificity, linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Protocols
Materials and Reagents
-
Nifuroxazide analytical standard (e.g., Sigma-Aldrich)[1]
-
This compound (Internal Standard) (e.g., Santa Cruz Biotechnology)[1]
-
HPLC-grade acetonitrile and methanol
-
Formic acid (analytical grade)[2]
-
Ammonium acetate (analytical grade)[1]
-
Deionized water (Milli-Q or equivalent)[1]
-
Control plasma and tissue (e.g., mouse plasma and brain tissue)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Nifuroxazide and this compound in DMSO.[1]
-
Working Solutions: Prepare a series of working solutions of Nifuroxazide by diluting the stock solution with ethanol to achieve concentrations ranging from 5.0 ng/mL to 1000.0 ng/mL. Prepare a working solution of this compound at 100.0 ng/mL in ethanol. Store all solutions at -20°C.[1]
Sample Preparation
For Plasma Samples:
-
Aliquot 90 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the appropriate Nifuroxazide working solution for calibration standards and quality control (QC) samples. For unknown samples, add 10 µL of ethanol.
-
Add 10 µL of the this compound internal standard working solution (100.0 ng/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
For Tissue Homogenate Samples (e.g., Brain Tissue):
-
Homogenize the tissue in ammonium acetate buffer (pH 4.5) at a 1:3 (w/v) ratio.[1]
-
To 180 µL of the tissue homogenate, add 20 µL of the appropriate Nifuroxazide working solution for calibration standards and QCs. For unknown samples, add 20 µL of ethanol.[1]
-
Add 20 µL of the this compound internal standard working solution (100.0 ng/mL).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
HPLC System: A system equipped with micropumps and an autosampler (e.g., PerkinElmer Series 200).[1]
-
Column: A C18 column (e.g., 50 mm × 2.0 mm, 5 µm particle size, Gemini C18) with a compatible guard cartridge.[1]
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). For mass spectrometry applications, formic acid is a suitable modifier.[2]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C[1]
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nifuroxazide: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Key MS Parameters: The declustering potential (DP) and collision energy (CE) should be optimized for each analyte.[3][4]
-
Ion Source Gas 1 (GS1): 60 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Curtain Gas (CUR): 20 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 4000 V
-
Temperature (TEM): 500°C
-
Data Presentation
Table 1: Calibration Standard and Quality Control Sample Concentrations
| Sample Type | Matrix | Concentration (ng/mL) |
| Calibration Standard 1 | Plasma | 1.0 |
| Calibration Standard 2 | Plasma | 2.5 |
| Calibration Standard 3 | Plasma | 5.0 |
| Calibration Standard 4 | Plasma | 10.0 |
| Calibration Standard 5 | Plasma | 20.0 |
| Calibration Standard 6 | Plasma | 100.0 |
| Quality Control Low (LQC) | Plasma | 3.0 |
| Quality Control High (HQC) | Plasma | 75.0 |
| Calibration Standard 1 | Brain Homogenate | 2.0 (ng/g) |
| Calibration Standard 2 | Brain Homogenate | 5.0 (ng/g) |
| Calibration Standard 3 | Brain Homogenate | 10.0 (ng/g) |
| Calibration Standard 4 | Brain Homogenate | 20.0 (ng/g) |
| Calibration Standard 5 | Brain Homogenate | 40.0 (ng/g) |
| Calibration Standard 6 | Brain Homogenate | 80.0 (ng/g) |
| Quality Control Low (LQC) | Brain Homogenate | 6.0 (ng/g) |
| Quality Control Mid (MQC) | Brain Homogenate | 30.0 (ng/g) |
| Quality Control High (HQC) | Brain Homogenate | 60.0 (ng/g) |
Data adapted from a validated method for Nifuroxazide quantification.[1]
Table 2: Summary of Method Validation Parameters
| Parameter | Matrix | LQC | MQC | HQC |
| Intra-day Precision (%CV) | Plasma | 6.4% | - | 4.0% |
| Brain Homogenate | 3.3% | 1.7% | 2.5% | |
| Intra-day Accuracy (%) | Plasma | 94.8% | - | 90.2% |
| Brain Homogenate | 111.8% | 105.4% | 106.3% | |
| Recovery (%) | Plasma | 81.9% | - | 92.8% |
| Brain Homogenate | 100.8% | - | 98.8% | |
| Internal Standard Recovery (%) | Plasma | \multicolumn{3}{c | }{85.8%} | |
| Brain Homogenate | \multicolumn{3}{c | }{104.1%} |
This table summarizes the performance of the LC-MS/MS method.[1] The precision and accuracy were found to be well within acceptable limits.[1] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL for plasma and 2.0 ng/g for brain tissue.[1]
Visualizations
Caption: Experimental workflow for Nifuroxazide quantification.
Caption: Logic of using an internal standard for quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of Nifuroxazide in biological matrices. The simple sample preparation protocol and the use of a deuterated internal standard contribute to the method's robustness and accuracy. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research, enabling them to conduct high-quality pharmacokinetic and other studies involving Nifuroxazide.
References
- 1. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Nifuroxazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifuroxazide-d4 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuroxazide is a nitrofuran-based intestinal antiseptic used for the treatment of infectious diarrhea. Its deuterated analog, Nifuroxazide-d4, serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to its similar chemical and physical properties to the parent compound.[1] The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical results.[2][3]
This document provides a detailed protocol for the preparation of this compound stock and working solutions for research and development purposes.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Chemical Name | 4-hydroxy-benzoic acid, 2-[(5-nitro-2-furanyl)methylene-d4]hydrazide | [4] |
| CAS Number | 1188487-83-3 | [4] |
| Molecular Formula | C₁₂H₅D₄N₃O₅ | [4] |
| Molecular Weight | 279.25 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in ethanol. Practically insoluble in water. | [4] |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting. Always refer to the Safety Data Sheet (SDS) for complete safety information.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
May cause eye, skin, and respiratory tract irritation.[1][5]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[5][6]
-
Use in a well-ventilated area or with a suitable respirator.[5][6]
Handling:
-
Avoid breathing dust.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]
-
Keep away from heat and sources of ignition.[8]
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilutions to create working solutions.
Materials and Equipment:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, analytical grade
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 10 mL)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Amber glass vials for storage
Preparation of 1 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance. It is recommended to weigh the powder in a clean, tared vial to minimize transfer loss.
-
Dissolving: Add the appropriate volume of DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL of DMSO to 1 mg of this compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution with a suitable solvent, typically ethanol for compatibility with subsequent analytical methods.
Example Dilution Series:
| Working Solution Concentration | Volume of Stock (1 mg/mL) | Final Volume (with Ethanol) |
| 100 µg/mL | 1 mL | 10 mL |
| 10 µg/mL | 100 µL | 10 mL |
| 1 µg/mL | 10 µL | 10 mL |
| 100 ng/mL | 100 µL of 10 µg/mL WS | 10 mL |
| 10 ng/mL | 100 µL of 1 µg/mL WS | 10 mL |
Procedure for preparing a 10 µg/mL working solution:
-
Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Add ethanol to the flask, bringing the final volume to the 10 mL mark.
-
Cap the flask and invert several times to ensure thorough mixing.
-
Transfer the working solution to a labeled amber glass vial for storage. Store at 2-8°C when not in use. Prepare fresh working solutions regularly, depending on the stability of the compound in the chosen solvent.
Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Conclusion
This protocol provides a detailed and standardized procedure for the preparation of this compound stock and working solutions. Adherence to these guidelines, along with proper safety precautions, will ensure the preparation of accurate and reliable internal standard solutions for use in quantitative analytical studies. The stability of the prepared solutions should be periodically assessed to maintain the integrity of the analytical results.
References
- 1. nordicbiosite.com [nordicbiosite.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilization of Nifuroxazide-d4 for Bioanalytical Method Validation
Introduction
Nifuroxazide is a nitrofuran antibiotic primarily used for treating infectious diarrhea.[1][2][3] Its therapeutic applications are expanding, with recent research exploring its potential as an anticancer agent due to its ability to inhibit STAT3 signaling.[2][4] To accurately assess its pharmacokinetic profile, safety, and efficacy in preclinical and clinical studies, a robust and validated bioanalytical method is essential.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry for minimizing analytical variability. Nifuroxazide-d4 ([2H4]-nifuroxazide), a deuterated analog of Nifuroxazide, is the ideal internal standard for the quantification of Nifuroxazide in biological matrices.[4] It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variations in instrument response.
These application notes provide a comprehensive protocol for the validation of a bioanalytical method for Nifuroxazide using this compound as an internal standard, based on a validated HPLC-MS/MS method.[4][5] The protocols and data adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7]
Logical Framework for Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
Caption: Logic of using this compound for analytical variability correction.
Bioanalytical Method Protocol
This protocol details a validated method for the quantification of Nifuroxazide in plasma and brain tissue using this compound as an internal standard (IS).[4]
1. Reagents and Materials
-
Nifuroxazide (NAZ) analytical reference standard
-
This compound ([2H4]-nifuroxazide) reference standard (Internal Standard, IS)
-
HPLC-grade acetonitrile (ACN) and ammonium acetate
-
Purified water (e.g., Milli-Q)
-
Biological matrix (e.g., murine plasma, brain tissue)
2. Preparation of Standard and QC Samples
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nifuroxazide and this compound in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the Nifuroxazide stock solution with ACN/water (1:1) to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.
-
Calibration and QC Sample Preparation: Spike the appropriate biological matrix (plasma or brain homogenate) with the Nifuroxazide working standards to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological sample (blank, CC, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
Inject 10 µL of the supernatant into the HPLC-MS/MS system.[8]
4. HPLC-MS/MS Instrumental Conditions
| Parameter | Condition |
| HPLC System | Shimadzu LC-30AD system or equivalent |
| Mass Spectrometer | Sciex API 4000 triple quadrupole mass spectrometer or equivalent |
| Analytical Column | Kinetex C18 column (50 × 2.1 mm, 2.6 µm) |
| Mobile Phase | A: 2 mM Ammonium Acetate in Water, B: Acetonitrile. Gradient elution. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 550°C |
| Selected Reaction Monitoring (SRM) Transitions | Nifuroxazide: m/z 276.0 → 121.2 This compound (IS): m/z 280.2 → 115.0[4][5] |
Bioanalytical Experimental Workflow
Caption: Step-by-step workflow for Nifuroxazide sample analysis.
Method Validation Results
The following tables summarize the validation parameters for the described method in murine plasma and brain tissue.[4]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Calibration Range (ng/mL or ng/g) | Correlation Coefficient (r²) | LLOQ (ng/mL or ng/g) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |
| Plasma | 1.0 - 100.0 | > 0.99 | 1.0 | 97.6 | 13.2 |
| Brain Tissue | 2.0 - 80.0 | > 0.99 | 2.0 | 108.3 | 4.8 |
| Data sourced from a study by Iacoangeli et al., 2022.[4][5] |
Table 2: Intraday Accuracy and Precision
| Matrix | QC Level | Nominal Conc. (ng/mL or ng/g) | Accuracy (%) | Precision (%RSD) |
| Plasma | LQC | 3.0 | 94.8 | 6.4 |
| MQC | 15.0 | 90.2 | 4.0 | |
| HQC | 75.0 | 93.5 | 4.9 | |
| Brain Tissue | LQC | 6.0 | 111.8 | 3.3 |
| MQC | 30.0 | 105.4 | 1.7 | |
| HQC | 60.0 | 106.3 | 2.1 | |
| Data represents the analysis of five replicates at each QC level in a single run. Sourced from a study by Iacoangeli et al., 2022.[4][5] |
Table 3: Interday Accuracy and Precision
| Matrix | QC Level | Nominal Conc. (ng/mL or ng/g) | Accuracy (%) | Precision (%RSD) |
| Plasma | LQC | 3.0 | 97.4 | 7.1 |
| MQC | 15.0 | 92.5 | 5.2 | |
| HQC | 75.0 | 96.1 | 3.8 | |
| Brain Tissue | LQC | 6.0 | 108.9 | 4.5 |
| MQC | 30.0 | 104.2 | 2.9 | |
| HQC | 60.0 | 105.7 | 3.1 | |
| Data represents the analysis of five replicates at each QC level across multiple runs. Sourced from a study by Iacoangeli et al., 2022.[4][5] |
The use of this compound as an internal standard provides a highly specific, accurate, and precise method for the quantification of Nifuroxazide in complex biological matrices like plasma and brain tissue. The simple protein precipitation extraction is efficient and yields satisfactory results for HPLC-MS/MS analysis.[4] The validation data demonstrates that the method is reliable and reproducible, meeting the stringent requirements set by regulatory agencies for bioanalytical method validation. This protocol is suitable for supporting pharmacokinetic, toxicokinetic, and clinical studies involving Nifuroxazide.
References
- 1. youtube.com [youtube.com]
- 2. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 3. Nifuroxazide: an effective therapy for acute diarrhea_Chemicalbook [chemicalbook.com]
- 4. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Pharmacokinetic Study Design for Nifuroxazide Featuring a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic (PK) study of Nifuroxazide, an oral nitrofuran antibiotic. Recent research has highlighted its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway.[1][2][3][4] A robust and accurate bioanalytical method is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. This protocol details an in vivo study in a rat model and a sensitive LC-MS/MS method for the quantification of Nifuroxazide in plasma, incorporating Nifuroxazide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a SIL-IS is a best practice recommended by regulatory agencies to correct for matrix effects and variability during sample processing.[5][6][7]
Introduction to Nifuroxazide and its Mechanism of Action
Nifuroxazide is a broad-spectrum intestinal antiseptic used to treat acute infectious diarrhea.[8][9] It is known to have minimal systemic absorption, with its action primarily confined to the gastrointestinal tract.[1][8][10] Beyond its antibacterial properties, Nifuroxazide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12][13] Constitutive activation of STAT3 is implicated in the pathogenesis of various cancers, making Nifuroxazide a candidate for drug repurposing in oncology.[2][4][12] It has been shown to inhibit the phosphorylation of STAT3 by reducing the autophosphorylation of Janus kinases (Jak), specifically Jak2 and Tyk2.[11][12][14] This inhibition downregulates target genes involved in cancer cell survival and proliferation.[12]
Physicochemical Properties of Nifuroxazide
A summary of Nifuroxazide's key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₅ | [13][15][16] |
| Molecular Weight | 275.22 g/mol | [13][15][16][17] |
| CAS Number | 965-52-6 | [13][15][16] |
| Appearance | Bright yellow solid | [16] |
| Solubility | Practically insoluble in water, slightly soluble in ethanol, soluble in DMSO. | [16][18] |
| IUPAC Name | 4-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | [15] |
Nifuroxazide's Effect on the JAK/STAT3 Signaling Pathway
The diagram below illustrates the JAK/STAT3 signaling pathway and the inhibitory action of Nifuroxazide. Cytokines or growth factors bind to cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene transcription. Nifuroxazide inhibits the autophosphorylation of JAKs, thereby preventing STAT3 activation.
Preclinical Pharmacokinetic Study Protocol
This protocol describes a typical single-dose oral PK study in rats.
Overall Experimental Workflow
The end-to-end process for the pharmacokinetic study is outlined below, from animal preparation to final data analysis.
Materials and Reagents
-
Nifuroxazide (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in water[19]
-
Male Sprague Dawley rats (200-250 g)
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
K2-EDTA collection tubes
Experimental Procedure
-
Animal Handling: Acclimate male Sprague Dawley rats for at least 3-5 days. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Dosing: Fast animals overnight (approx. 12 hours) before dosing, with water still available. On the day of the study, administer Nifuroxazide orally via gavage at a target dose (e.g., 20-50 mg/kg).[18][19] The drug should be suspended in the 0.5% CMC vehicle.
-
Blood Collection: Collect blood samples (approx. 150-200 µL) from the tail vein or other appropriate site into K2-EDTA tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
This section provides a detailed protocol for the quantification of Nifuroxazide in rat plasma using a validated LC-MS/MS method.
Sample Preparation Workflow
A protein precipitation method is recommended for its simplicity and efficiency in extracting Nifuroxazide from plasma.[20]
LC-MS/MS Instrumentation and Conditions
The following tables provide starting parameters for method development. These should be optimized for the specific instrumentation used.
Table 3.2.1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~5-6 minutes |
Table 3.2.2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Nifuroxazide MRM | To be determined empirically (e.g., Q1: 276.1 -> Q3: 134.1) |
| This compound MRM | To be determined empirically (e.g., Q1: 280.1 -> Q3: 138.1) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
Note: Specific MRM transitions, declustering potential (DP), and collision energy (CE) must be optimized by infusing pure Nifuroxazide and this compound standards.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines, such as those from the FDA.[21][22][23][24][25]
Table 3.3.1: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Determine the lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is identifiable and reproducible with precision ≤20% and accuracy within 80-120%. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision). | For QCs (Low, Mid, High), precision (CV%) ≤15% and accuracy within 85-115%. For LLOQ, ≤20% and 80-120%. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Data Analysis and Presentation
Pharmacokinetic Data Analysis
-
Concentration Calculation: Construct a calibration curve by plotting the peak area ratio (Nifuroxazide / this compound) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples.
-
PK Parameter Calculation: Use the resulting plasma concentration-time data to perform a Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Key parameters to be determined are listed in Table 4.1.1.
Table 4.1.1: Key Pharmacokinetic Parameters from NCA
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t½ | Terminal half-life. |
| CL/F | Apparent total body clearance after oral administration. |
| Vz/F | Apparent volume of distribution after oral administration. |
References
- 1. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 9. Nifuroxazide: an effective therapy for acute diarrhea_Chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Nifuroxazide, JAK/STAT signaling inhibitor (CAS 965-52-6) | Abcam [abcam.com]
- 14. Therapeutic effects of STAT3 inhibition by nifuroxazide on murine acute graft graft-vs.-host disease: Old drug, new use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nifuroxazide | C12H9N3O5 | CID 5337997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Nifuroxazide [sigmaaldrich.com]
- 17. nifuroxazide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Nifuroxazide | 965-52-6 [chemicalbook.com]
- 19. Nifuroxazide suppresses UUO-induced renal fibrosis in rats via inhibiting STAT-3/NF-κB signaling, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. moh.gov.bw [moh.gov.bw]
- 24. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 25. hhs.gov [hhs.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Nifuroxazide Using Nifuroxazide-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nifuroxazide-d4 as an internal standard in the therapeutic drug monitoring (TDM) of Nifuroxazide. The methodologies described herein are essential for accurate quantification in preclinical and clinical research settings.
Introduction
Nifuroxazide is a nitrofuran antibiotic primarily used for treating gastrointestinal infections.[1] Recent studies have unveiled its potential as an anticancer agent due to its inhibitory effects on the STAT3 signaling pathway.[2][3][4] Therapeutic drug monitoring of Nifuroxazide is crucial to ensure optimal dosing, efficacy, and safety, especially as its therapeutic applications expand. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[2][5]
Application: Therapeutic Drug Monitoring (TDM)
TDM of Nifuroxazide is indicated to:
-
Monitor patient compliance.
-
Optimize dosage to achieve therapeutic concentrations while minimizing toxicity.
-
Investigate drug-drug interactions.
-
Assess pharmacokinetic variability in different patient populations.
-
Correlate drug exposure with therapeutic and adverse effects.
This compound is intended for use as an internal standard for the quantification of nifuroxazide by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[6]
Analytical Method: HPLC-MS/MS
A highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been developed and validated for the quantification of Nifuroxazide in biological matrices, such as plasma and brain tissue, using this compound as the internal standard.[2][4][7]
Quantitative Data Summary
The following tables summarize the validation parameters of the HPLC-MS/MS method for the quantification of Nifuroxazide in mouse plasma and brain tissue.[2]
Table 1: HPLC-MS/MS Method Validation Parameters for Nifuroxazide in Plasma [2]
| Parameter | Value |
| Linearity Range | 1.0 - 100.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| LLOQ Signal-to-Noise Ratio (S/N) | 19.2 |
| LLOQ Precision (%RSD) | 13.2% |
| LLOQ Accuracy | 97.6% |
| Intraday Precision (RSD%) | 4.0 - 6.4% |
| Intraday Accuracy | 90.2 - 94.8% |
| Interday Precision (RSD%) | 5.1 - 8.2% |
| Interday Accuracy | 92.5 - 98.7% |
Table 2: HPLC-MS/MS Method Validation Parameters for Nifuroxazide in Brain Tissue [2]
| Parameter | Value |
| Linearity Range | 2.0 - 80.0 ng/g |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/g |
| LLOQ Signal-to-Noise Ratio (S/N) | 17.5 |
| LLOQ Precision (%RSD) | 4.8% |
| LLOQ Accuracy | 108.3% |
| Intraday Precision (RSD%) | 1.7 - 3.3% |
| Intraday Accuracy | 105.4 - 111.8% |
| Interday Precision (RSD%) | 2.5 - 4.1% |
| Interday Accuracy | 103.9 - 109.5% |
Experimental Protocols
Protocol 1: Quantification of Nifuroxazide in Plasma[2]
1. Materials and Reagents:
-
Nifuroxazide analytical standard
-
This compound ([2H4]-nifuroxazide) internal standard (IS)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
Blank mouse plasma
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Nifuroxazide and this compound in methanol.
-
Prepare working solutions (WS) for calibration standards and QCs by diluting the stock solutions.
-
Prepare calibration standards by spiking blank plasma with the appropriate WS to achieve final concentrations of 1.0, 2.5, 5.0, 10.0, 20.0, and 100.0 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3.0, 15.0, and 75.0 ng/mL).
3. Sample Preparation:
-
To 90 µL of plasma sample (or standard/QC), add 10 µL of the this compound internal standard working solution (final concentration of 10 ng/mL).
-
Add 400 µL of acetonitrile containing 0.1% formic acid to deproteinize the plasma.
-
Vortex the mixture.
-
Centrifuge at 15,900 × g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of a 1:1 (v/v) mixture of mobile phases A and B.
-
Centrifuge at 15,900 × g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for injection.
4. HPLC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Gradient: A gradient elution program should be optimized to ensure good separation of Nifuroxazide and its internal standard from matrix components.
-
Injection Volume: 5 µL.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nifuroxazide: precursor ion → product ion (e.g., as described in the literature).
-
This compound: precursor ion → product ion (shifted by +4 Da compared to Nifuroxazide).
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Protocol 2: Quantification of Nifuroxazide in Brain Tissue[2]
1. Materials and Reagents:
-
Same as for plasma analysis.
-
Homogenization buffer (e.g., phosphate-buffered saline).
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare calibration standards and QCs in blank brain homogenate to match the sample matrix.
3. Sample Preparation:
-
Weigh approximately 0.2 g of brain tissue.
-
Homogenize the tissue in an appropriate volume of buffer.
-
To 200 µL of the homogenate, add 20 µL of the this compound internal standard working solution (final concentration of 10 ng/mL).
-
Add 1 mL of acetonitrile containing 0.1% formic acid for protein precipitation.
-
Vortex and centrifuge at 15,900 × g for 10 minutes at 4 °C.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 80 µL of the mobile phase mixture.
-
Proceed with centrifugation and injection as described for plasma samples.
4. HPLC and Mass Spectrometry Conditions:
-
The same conditions as for plasma analysis can be used, with potential minor adjustments to the gradient to account for the different matrix.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of Nifuroxazide and the experimental workflow for its quantification.
Caption: Nifuroxazide inhibits the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for Nifuroxazide quantification.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological updates of nifuroxazide: Promising preclinical effects and the underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. glpbio.com [glpbio.com]
- 7. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nifuroxazide in Biological Matrices using Isotope Dilution Mass Spectrometry with Nifuroxazide-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Nifuroxazide in biological matrices, such as plasma and brain tissue, utilizing Isotope Dilution Mass Spectrometry (IDMS). The method employs a stable isotope-labeled internal standard, Nifuroxazide-d4, to ensure high accuracy and precision. The protocol provides a comprehensive workflow from sample preparation and extraction to analysis by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This methodology is particularly suited for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring reliable quantification of Nifuroxazide.
Introduction
Nifuroxazide is a nitrofuran antibiotic used for the treatment of acute diarrhea and gastrointestinal infections.[1][2] Its mechanism of action involves the disruption of bacterial enzyme systems.[1][3] Accurate quantification of Nifuroxazide in biological samples is crucial for pharmacokinetic and toxicokinetic studies. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[4] In this method, this compound serves as the ideal internal standard as it co-elutes with the unlabeled Nifuroxazide and compensates for variations in sample preparation and matrix effects.[5] This application note provides a detailed protocol for the determination of Nifuroxazide in plasma and brain tissue using HPLC-MS/MS with this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of Nifuroxazide using IDMS is depicted below.
References
- 1. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 2. Nifuroxazide - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nifuroxazide-d4 in Cancer Research: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data on the application of Nifuroxazide-d4 in cancer research. The following application notes and protocols are based on the available research for the non-deuterated form, Nifuroxazide. It is presumed that the mechanism of action and biological activity of this compound are similar to Nifuroxazide, as deuteration is primarily used to alter pharmacokinetic properties. Researchers should validate these protocols and findings specifically for this compound in their experimental settings.
Introduction
Nifuroxazide, a nitrofuran antibiotic traditionally used for gastrointestinal infections, has emerged as a promising candidate for cancer therapy.[1] Its anticancer properties are primarily attributed to its potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis.[2][3] Nifuroxazide has also been shown to exert its antitumor effects through the modulation of other pathways, including IL-6, aldehyde dehydrogenase (ALDH), and E-twenty-six (ETS) transcription factors.[4] This document provides detailed application notes and experimental protocols for researchers investigating the use of Nifuroxazide in cancer research.
Application Notes
Nifuroxazide has demonstrated efficacy in various cancer models, including but not limited to:
-
Breast Cancer: Nifuroxazide has been shown to decrease the viability of breast cancer cell lines, induce apoptosis, and inhibit cell migration and invasion.[2][4] In vivo studies have shown its ability to suppress tumor growth and pulmonary metastasis.[2]
-
Colorectal Cancer: It effectively inhibits cell proliferation and induces apoptosis in colorectal cancer cell lines.[5] In animal models, Nifuroxazide has been observed to impair tumor metastasis and enhance antitumor immunity.[6]
-
Melanoma: Nifuroxazide exhibits potent anti-proliferative activity against melanoma cell lines, inducing G2/M phase arrest and apoptosis.[7] It also impairs melanoma cell migration and invasion.[7]
-
Multiple Myeloma: As a STAT3 inhibitor, Nifuroxazide has shown cytotoxicity against multiple myeloma cells that are dependent on STAT3 for survival.[8]
The primary mechanism of action of Nifuroxazide in cancer is the inhibition of STAT3 phosphorylation.[2][5] This leads to the downregulation of various STAT3 target genes involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and metastasis (e.g., MMP-2, MMP-9).[2][4][5]
Data Presentation
Nifuroxazide IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| 4T1 | Breast Cancer | ~5 | 48 | MTT |
| MDA-MB-231 | Breast Cancer | ~10 | 48 | MTT |
| MCF-7 | Breast Cancer | ~7.5 | 48 | MTT |
| CT26 | Colorectal Cancer | ~8 | 48 | MTT |
| HT-29 | Colorectal Cancer | ~12 | 48 | MTT |
| A375 | Melanoma | ~4 | 48 | MTT |
| B16-F10 | Melanoma | ~6 | 48 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions, cell line passage number, and assay method used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Nifuroxazide on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Nifuroxazide (or this compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Nifuroxazide in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying Nifuroxazide-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Nifuroxazide (or this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Nifuroxazide for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for assessing the effect of Nifuroxazide on STAT3 activation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Nifuroxazide (or this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Nifuroxazide as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-STAT3, anti-t-STAT3, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (β-actin).
Mandatory Visualization
Caption: Nifuroxazide inhibits the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 2. Nifuroxazide induces apoptosis and impairs pulmonary metastasis in breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nifuroxazide, JAK/STAT signaling inhibitor (CAS 965-52-6) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Nifuroxazide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of Nifuroxazide-d4.
Troubleshooting Guide
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can manifest as peak tailing, fronting, or splitting. Below is a systematic guide to identifying and resolving these common issues for this compound.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shapes.
Caption: A flowchart for troubleshooting common HPLC peak shape problems.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: My this compound peak is tailing. What is the most likely cause?
A1: Peak tailing for phenolic compounds like Nifuroxazide is often due to secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[1] Another common cause is operating the mobile phase at a pH close to the analyte's pKa.[2]
Q2: How can I reduce peak tailing for this compound?
A2: To minimize tailing, consider the following:
-
Mobile Phase pH Adjustment: The predicted pKa of Nifuroxazide is approximately 8.36.[3] To ensure consistent ionization and minimize interactions with silanols, adjust the mobile phase pH to be at least 2 units away from the pKa.[2][4] For reversed-phase chromatography, a lower pH (e.g., pH 2.5-3.5) is generally effective at suppressing silanol activity.[1]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block active silanol sites and improve peak shape for basic compounds, although this is less common for acidic phenols.[1]
-
Column Selection: Employ a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.[2]
-
Reduce Sample Load: Overloading the column with too much sample can lead to tailing.[1] Try reducing the injection volume or the concentration of your sample.
Q3: Could my sample solvent be causing peak tailing?
A3: Yes, if your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including tailing.[1] Whenever possible, dissolve your this compound standard in the initial mobile phase.
Peak Fronting
Q4: What causes my this compound peak to show fronting?
A4: Peak fronting is commonly caused by:
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a fronting peak.[5]
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, resulting in fronting.[5]
-
Column Collapse: A physical collapse of the column bed can create a void at the column inlet, leading to distorted peaks.[6]
Q5: How can I resolve peak fronting?
A5: To address peak fronting, you can:
-
Decrease Sample Concentration: Dilute your sample to a lower concentration.[5]
-
Match Sample Solvent to Mobile Phase: Prepare your this compound standard in the mobile phase or a weaker solvent.[5]
-
Check Column Condition: If you suspect column collapse, which may be indicated if all peaks in the chromatogram are fronting, replace the column.[6]
Peak Splitting
Q6: Why is my this compound peak splitting into two?
A6: Peak splitting can arise from several issues:
-
Column Void or Contamination: A void at the column inlet or a partially blocked frit can cause the sample to travel through two different paths, resulting in a split peak.[4] If all peaks are splitting, this is a likely cause.[7]
-
Sample Solvent/Mobile Phase Mismatch: A strong injection solvent can cause the sample to spread unevenly on the column, leading to peak splitting, especially for early eluting peaks.[7]
-
Co-eluting Interference: It is possible that what appears to be a split peak is actually two different compounds eluting very close together.
-
Mobile Phase pH Near pKa: If the mobile phase pH is very close to the analyte's pKa, you may see two species (ionized and non-ionized) that can result in shouldering or split peaks.[4]
Q7: What are the solutions for a split this compound peak?
A7: To fix a split peak, try the following:
-
Column Maintenance: If a column void is suspected, replacing the column is the most effective solution.[4] A partially blocked frit can sometimes be cleared by back-flushing the column, but replacement is often necessary.
-
Optimize Injection: Dissolve and inject your sample in the initial mobile phase.[4]
-
Method Adjustment: To rule out co-elution, try altering the chromatographic conditions (e.g., change the gradient, temperature, or mobile phase composition) to see if the two peaks resolve.
-
Buffer Mobile Phase: Ensure your mobile phase is adequately buffered at a pH at least 2 units away from the pKa of this compound.[4]
Experimental Protocols
While a specific validated method for this compound is not detailed in the provided search results, a typical reversed-phase HPLC method for Nifuroxazide can be adapted. This compound, being an internal standard, would be used in conjunction with the analysis of Nifuroxazide.
Example HPLC Method for Nifuroxazide Analysis
This protocol is a general example based on published methods for Nifuroxazide and should be optimized for your specific instrumentation and application.[8][9]
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 285 nm or 365 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Sample Diluent | Initial mobile phase composition |
Method Development and Validation Notes:
-
A validated HPLC-MS/MS method for Nifuroxazide used a gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution of ammonium acetate at pH 4.5.[10][11][12]
-
For methods requiring acidic conditions to control peak shape, phosphoric acid or formic acid are commonly used.[8][13]
Data Presentation
The following table summarizes the common peak shape problems, their likely causes, and recommended solutions for this compound analysis.
| Peak Shape Problem | Potential Causes | Recommended Solutions |
| Tailing | - Secondary interactions with residual silanols.[1]- Mobile phase pH close to analyte pKa.[2]- Column overload.[1]- Extra-column dead volume. | - Use a well-end-capped, high-purity silica column.- Adjust mobile phase pH to < 3.5 or > 10.5.- Reduce sample concentration or injection volume.- Use shorter, narrower ID connection tubing. |
| Fronting | - Sample overload (high concentration).[5]- Sample solvent stronger than mobile phase.[5]- Column bed collapse.[6] | - Dilute the sample.- Dissolve the sample in the initial mobile phase.- Replace the column and operate within pressure limits. |
| Splitting | - Column inlet void or plugged frit.[4]- Sample solvent incompatible with mobile phase.[7]- Co-elution of an impurity.- Mobile phase pH near analyte pKa.[4] | - Replace the column or frit.- Inject the sample in the mobile phase.- Adjust chromatographic selectivity (e.g., mobile phase, temperature).- Ensure the mobile phase is well-buffered and at an appropriate pH. |
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. researchgate.net [researchgate.net]
- 3. Nifuroxazide | 965-52-6 [chemicalbook.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice [mdpi.com]
- 11. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Nifuroxazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Nifuroxazide-d4 Detection
Welcome to the technical support center for the analysis of Nifuroxazide and its internal standard, Nifuroxazide-d4, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the detection of Nifuroxazide and this compound?
A1: Optimized mass spectrometry parameters are crucial for achieving accurate and sensitive detection. Based on validated methods, the following parameters are recommended for analysis using an HPLC-MS/MS system.[1]
Table 1: Recommended Mass Spectrometer Parameters
| Parameter | Nifuroxazide | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Selected Reaction Monitoring (SRM) Transition | m/z 276.0 → 121.2 | m/z 280.2 → 115.0 |
| Collision Energy (CE) | 27 eV | 52 eV |
| Declustering Potential (DP) | 96 V | 96 V |
| Collision Exit Potential (CXP) | 11 V | 11 V |
These parameters were established through direct infusion of standard solutions and may require further optimization based on the specific instrument and experimental conditions.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterium-labeled analog of Nifuroxazide.[2] It is an ideal internal standard because it has a slightly higher mass due to the deuterium atoms but exhibits similar chemical and physical properties to the unlabeled Nifuroxazide. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variations in sample processing and instrument response.
Q3: What is a common sample preparation method for Nifuroxazide analysis in biological matrices?
A3: A common and effective method for sample preparation is protein precipitation.[1] For instance, in plasma samples, acetonitrile (CH₃CN) containing 0.1% formic acid (HCOOH) can be used to deproteinize the plasma. The mixture is then centrifuged, and the supernatant is dried and reconstituted before injection into the HPLC-MS/MS system.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of this compound and the quantification of Nifuroxazide.
Issue 1: No or Low Signal for this compound
-
Question: I am not observing any signal, or the signal for my internal standard (this compound) is very low. What should I check?
-
Answer:
-
Confirm Standard Integrity: Ensure the this compound standard has been stored correctly and has not degraded.
-
Check for Leaks: A common cause for loss of sensitivity in mass spectrometry is a gas leak.[3] Thoroughly check for leaks in the gas supply lines, fittings, and at the column connections.[3]
-
Verify Instrument Parameters: Double-check that the mass spectrometer parameters, particularly the SRM transition (m/z 280.2 → 115.0), are correctly entered.[1] Incorrect settings can lead to a complete loss of signal.
-
Inspect the Ion Source: Ensure the ion source is clean and functioning correctly. Contamination can suppress the signal.
-
Sample Preparation: Review your sample preparation procedure to ensure the internal standard was added at the correct concentration.
-
Issue 2: Poor Signal-to-Noise Ratio (S/N)
-
Question: My signal-to-noise ratio for Nifuroxazide is poor, especially at the lower limit of quantification (LLOQ). How can I improve it?
-
Answer:
-
Optimize Chromatographic Separation: Improve the separation of Nifuroxazide from matrix components. Adjusting the mobile phase composition or gradient can help reduce co-eluting interferences.
-
Enhance Sample Cleanup: A more rigorous sample cleanup procedure can reduce matrix effects, which are a common cause of poor S/N. Consider solid-phase extraction (SPE) as an alternative to simple protein precipitation.
-
Adjust Mass Spectrometer Parameters: Fine-tune the collision energy (CE) and declustering potential (DP). While the recommended values are a good starting point, slight adjustments can sometimes improve signal intensity and reduce noise. One study noted challenges in achieving a satisfactory signal-to-noise ratio at an LLOQ of 0.5 ng/mL and validated it at 1.0 ng/mL instead.[1]
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am observing significant variability in my results between injections. What could be the cause?
-
Answer:
-
Autosampler Issues: Check the autosampler for proper functioning. Ensure the injection volume is consistent and that there are no air bubbles in the syringe.
-
Column Degradation: The HPLC column performance can degrade over time. If you observe peak tailing or broadening, it may be time to replace the column.
-
Inconsistent Sample Preparation: Ensure that the sample preparation is performed consistently for all samples, including the addition of the internal standard.
-
System Stability: Allow the HPLC-MS/MS system to equilibrate thoroughly before starting a run to ensure a stable baseline and consistent performance.
-
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the sample (e.g., plasma), add 400 µL of acetonitrile containing 0.1% formic acid.[1]
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the mixture at 15,900 x g and 4 °C for 10 minutes.[1]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[1]
-
Reconstitute the residue in 100 µL of a 1:1 (v/v) mixture of mobile phases A and B.[1]
-
Centrifuge the reconstituted sample at 15,900 x g and 4 °C for 10 minutes.[1]
-
Transfer the supernatant to an autosampler vial for injection.
Protocol 2: HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Gemini C18 column (50 mm × 2.0 mm, 5 µm particle size) with a Security Guard™ ULTRA cartridge.[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). The specific gradient will depend on the system and may require optimization.
-
Flow Rate: A typical flow rate for a 2.0 mm ID column is in the range of 0.2-0.4 mL/min.
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometric Detection:
-
Set the mass spectrometer to the parameters outlined in Table 1.
-
Acquire data in Selected Reaction Monitoring (SRM) mode.
-
Visualizations
References
Overcoming matrix effects in the analysis of Nifuroxazide-d4
Welcome to the technical support center for the analysis of Nifuroxazide and its deuterated internal standard, Nifuroxazide-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in the analysis of Nifuroxazide?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Nifuroxazide. It is chemically identical to Nifuroxazide, except that four hydrogen atoms have been replaced with deuterium. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1][2] They are used to correct for variability during sample preparation and potential matrix effects during analysis.[2][3] Because this compound has nearly identical physicochemical properties to Nifuroxazide, it experiences similar extraction recovery, and importantly, similar ionization suppression or enhancement in the mass spectrometer source, allowing for more accurate and precise quantification of Nifuroxazide.[1][3]
Q2: What are matrix effects, and how can they affect my Nifuroxazide analysis?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[4][5] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[5][6] In the analysis of Nifuroxazide, endogenous components of the biological sample can co-elute and interfere with its ionization, leading to unreliable quantitative results.
Q3: What are the common sample preparation techniques to minimize matrix effects for Nifuroxazide analysis?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest. Common techniques include:
-
Protein Precipitation (PPT): This is a rapid and simple method where a solvent, typically acetonitrile, is added to the sample (e.g., plasma) to precipitate proteins.[7][8] While effective for removing a large portion of proteins, it may not remove other matrix components like phospholipids, which are known to cause significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the sample matrix based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[8][9][10] This technique can provide a cleaner extract than PPT by removing more polar and non-polar interferences.[9]
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can effectively remove interfering compounds.[10][11] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove matrix components and then eluting the analyte with a suitable solvent.
Q4: Can I use a different internal standard if this compound is not available?
A4: While a stable isotope-labeled internal standard like this compound is ideal, a structural analogue can be used if necessary.[2] However, it's important to select an analogue with very similar chemical properties and chromatographic behavior to Nifuroxazide. Be aware that structural analogues may not perfectly compensate for matrix effects, as their ionization efficiency might differ from the analyte.[2] Thorough validation is crucial to ensure the chosen internal standard provides acceptable accuracy and precision.
Troubleshooting Guide
Issue 1: High variability in this compound (Internal Standard) signal between samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any inconsistencies. Ensure precise and accurate pipetting of the internal standard solution into every sample. |
| Matrix Effects | Significant ion suppression or enhancement in some samples can cause signal variability. Improve sample cleanup by switching from protein precipitation to a more rigorous method like LLE or SPE.[9][10] |
| Sample Collection/Handling Issues | Investigate if different sample collection tubes or handling procedures were used. Certain anticoagulants or processing methods can introduce interfering substances. |
Issue 2: Poor peak shape or splitting for Nifuroxazide and/or this compound.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Particulates or strongly retained matrix components from previous injections can accumulate on the column.[12] Implement a column wash step between runs or periodically flush the column with a strong solvent. |
| Injection Solvent Mismatch | The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. If possible, reconstitute the sample in the initial mobile phase. |
| Column Degradation | The column may be nearing the end of its lifespan. Replace the analytical column and guard column. |
Issue 3: Inaccurate quantification (poor accuracy and precision) despite using this compound.
| Possible Cause | Troubleshooting Step |
| Chromatographic Separation of Analyte and IS | Although rare with SIL internal standards, a slight chromatographic shift between Nifuroxazide and this compound can occur (deuterium isotope effect). This can expose them to different matrix effects. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to ensure co-elution. |
| Cross-Contamination | Carryover from a high concentration sample to a subsequent low concentration sample can occur.[13] Optimize the autosampler wash procedure and inject blank samples after high-concentration standards or samples to check for carryover. |
| Non-linear Response | The detector may be saturated at high concentrations. Review the calibration curve for linearity and adjust the concentration range if necessary. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is based on a validated method for the analysis of Nifuroxazide in plasma and brain tissue.[7][14]
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of this compound working solution (e.g., 100 ng/mL in ethanol) to each sample, standard, and quality control sample.
-
Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to each tube to precipitate the proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
A common method to quantify matrix effects is the post-extraction spike method.[15]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte (Nifuroxazide) and internal standard (this compound) in the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different blank matrix lots using the developed sample preparation method (Protocol 1). After the final step before injection, spike the extracted matrix with the analyte and internal standard to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and internal standard before starting the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Quantitative Data Summary
The following table summarizes the mass spectrometry parameters for a validated HPLC-MS/MS method for Nifuroxazide and its deuterated internal standard, this compound.[7]
| Parameter | Nifuroxazide | This compound (IS) |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode |
| Selected Reaction Monitoring (SRM) Transition | m/z 276.0 → 121.2 | m/z 280.2 → 115.0 |
| Declustering Potential (DP) | 96 V | 96 V |
| Collision Energy (CE) | 27 eV | 52 eV |
| Collision Exit Potential (CXP) | 11 V | 11 V |
Visualizations
Caption: Workflow for Nifuroxazide analysis using protein precipitation and LC-MS/MS.
Caption: Troubleshooting logic for inaccurate Nifuroxazide quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlinepharmacytech.info [onlinepharmacytech.info]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. zefsci.com [zefsci.com]
- 14. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low recovery of Nifuroxazide-d4 during sample extraction
Welcome to the technical support center for Nifuroxazide-d4 sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Nifuroxazide.[1] It is commonly used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of quantifying Nifuroxazide in biological samples.[1] Since it is chemically almost identical to Nifuroxazide, it behaves similarly during sample extraction and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer.
Q2: I am experiencing low recovery of this compound. What are the general potential causes?
Low recovery of an internal standard like this compound can stem from several factors throughout the sample preparation workflow. These can be broadly categorized as:
-
Suboptimal Extraction Conditions: The chosen extraction method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimized for this compound's chemical properties.
-
Analyte Instability: Nifuroxazide and its deuterated analog can degrade under certain conditions, particularly alkaline pH.[2][3]
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the extraction process.[4]
-
Procedural Errors: Inaccurate pipetting, incomplete phase separation, or incorrect solvent evaporation can lead to significant loss of the analyte.
-
Adsorption: The analyte may adsorb to the surfaces of labware, such as plastic tubes or pipette tips.[5]
Q3: Is this compound prone to degradation during sample storage or extraction?
Yes. Nifuroxazide is susceptible to alkaline hydrolysis.[2][3] It is crucial to control the pH of the sample and extraction solvents to prevent degradation. Samples should be stored at appropriate low temperatures and processed in a timely manner.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common method for isolating analytes from a sample matrix. If you are facing low recovery of this compound using LLE, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low this compound recovery in LLE.
| Step | Issue | Recommended Action | Rationale |
| 1. pH Optimization | Incorrect pH of the aqueous sample. | Adjust the pH of the sample to be 2 units below the pKa of Nifuroxazide. Since Nifuroxazide is an acidic compound, an acidic pH will ensure it is in its neutral, more organic-soluble form.[6] | Maximizes the partitioning of the neutral analyte into the organic phase. |
| 2. Solvent Selection | The extraction solvent is not optimal for this compound. | Select a solvent that matches the polarity of Nifuroxazide. For polar analytes, a more polar organic solvent may be needed.[6][7] Consider solvents like ethyl acetate, dichloromethane, or a mixture. Dichloromethane and chloroform have been reported to be effective.[8][9] | The principle of "like dissolves like" governs extraction efficiency. |
| 3. Salting-Out | This compound has high solubility in the aqueous phase. | Add a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample to saturation.[6][7] | This decreases the solubility of the analyte in the aqueous phase, driving it into the organic phase. |
| 4. Procedural Review | Inefficient extraction procedure. | Increase the solvent-to-sample volume ratio (e.g., 7:1).[6] Ensure vigorous and sufficient mixing (vortexing) time to facilitate analyte transfer between phases. Ensure complete phase separation before aspirating the organic layer. | Optimizing these parameters enhances the efficiency of the extraction process. |
| 5. Back-Extraction | Co-extraction of interfering matrix components. | After the initial extraction, perform a back-extraction by mixing the organic phase with a fresh aqueous phase at a high pH. This will ionize this compound, moving it to the aqueous phase and leaving neutral impurities in the organic phase. The pH of the aqueous phase can then be re-adjusted for final extraction or direct injection.[6] | This is an effective cleanup step to remove neutral, interfering compounds. |
Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful technique for sample cleanup and concentration. Low recovery of this compound in SPE can often be traced back to issues with the sorbent, solvents, or the overall protocol.
Caption: Troubleshooting workflow for low this compound recovery in SPE.
| Step | Issue | Recommended Action | Rationale |
| 1. Analyte Breakthrough | The analyte is not retained on the SPE cartridge during sample loading or washing. | Analyze the collected fractions from the loading and wash steps to see if this compound is present. If so, consider: decreasing the sample loading flow rate, diluting the sample with a weaker solvent, or adjusting the sample pH to enhance retention.[10] | This confirms if the issue is with retention or elution. |
| 2. Incomplete Elution | The analyte is retained on the cartridge but not effectively eluted. | Analyze the SPE cartridge after elution to check for remaining analyte. If this compound is present, increase the strength and/or volume of the elution solvent.[10][11] Consider a "soak" step where the elution solvent is left on the cartridge for a few minutes before final elution.[10] | Ensures that the chosen solvent is strong enough to disrupt the analyte-sorbent interaction. |
| 3. Sorbent & Method Mismatch | The chosen SPE sorbent or method (e.g., reversed-phase, normal-phase, ion-exchange) is not suitable for this compound. | Review the chemical properties of Nifuroxazide (polar, acidic) and select a more appropriate sorbent. For example, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be effective. | The sorbent chemistry must be compatible with the analyte for effective retention and elution. |
| 4. Sample Pre-treatment | The sample matrix is interfering with the SPE process. | Ensure proper sample pre-treatment. For plasma samples, protein precipitation prior to SPE may be necessary.[11][12] For urine samples, pH adjustment and filtration are important. | A "cleaner" sample loaded onto the SPE cartridge will result in a more efficient and reproducible extraction. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma sample in a polypropylene tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M hydrochloric acid to acidify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 600 µL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS analysis.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Urine
This protocol is a general guideline using a mixed-mode anion exchange SPE cartridge and may require optimization.
-
Sample Pre-treatment:
-
To 500 µL of urine sample, add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of 2% formic acid in water. Vortex to mix.
-
Centrifuge at 2000 x g for 5 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables provide a hypothetical summary of recovery data during troubleshooting.
Table 1: Example Recovery Data for LLE Optimization
| Extraction Condition | Mean Recovery of this compound (%) | % RSD |
| Initial Method (Ethyl Acetate, neutral pH) | 45.2 | 15.8 |
| pH Adjusted to 3.0 | 75.8 | 8.2 |
| pH 3.0 + NaCl Saturation | 88.5 | 5.1 |
| pH 3.0 + NaCl + Increased Vortex Time | 92.3 | 4.5 |
Table 2: Example Recovery Data for SPE Optimization
| SPE Condition | Mean Recovery of this compound (%) | % RSD |
| Initial Method (C18, neutral load) | 52.1 | 18.3 |
| C18 with Acidified Load | 65.7 | 12.5 |
| Mixed-Mode Anion Exchange | 85.4 | 6.8 |
| Mixed-Mode with Optimized Wash/Elute | 94.6 | 4.9 |
References
- 1. veeprho.com [veeprho.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of nifuroxazide in biological fluids by automated high-performance liquid chromatography with large-volume injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
How to resolve co-eluting interferences with Nifuroxazide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences during the analysis of Nifuroxazide-d4.
Troubleshooting Guides
Issue 1: Unexpected Peaks Co-eluting with Nifuroxazide or this compound
Symptom: A peak is observed at or near the retention time of Nifuroxazide or its internal standard, this compound, in chromatograms of study samples but not in solvent blanks. This can lead to inaccurate quantification.
Possible Causes and Solutions:
-
Metabolites: Nifuroxazide is known to be metabolized. One identified metabolite is 4-hydroxybenzhydrazide (HBH)[1]. Metabolites can sometimes have similar chromatographic properties to the parent drug and its deuterated internal standard.
-
Degradation Products: Nifuroxazide can degrade under certain conditions, such as alkaline hydrolysis[2][3]. These degradation products may co-elute with the analyte of interest.
-
Matrix Effects: Endogenous components from the biological matrix (e.g., plasma, tissue homogenate) can co-elute and cause ion suppression or enhancement, appearing as an interference[4].
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Nifuroxazide-d4 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering calibration curve issues when using Nifuroxazide-d4 as an internal standard in bioanalytical methods.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments. Follow the step-by-step guidance to identify and resolve the issue.
Issue 1: High Variability or Inconsistent this compound Response
Question: My this compound internal standard (IS) response is highly variable across my analytical run, even in my calibration standards and quality controls (QCs). What could be the cause and how can I fix it?
Answer:
High variability in the internal standard response is a common issue that can compromise the accuracy of your results.[1][2] The underlying causes can be systematic or random. Here’s a systematic approach to troubleshooting:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Verify Pipetting Accuracy: Ensure all pipettes used for transferring the IS working solution and sample matrix are calibrated and used correctly.[3] 2. Ensure Homogeneity: Vortex samples thoroughly after adding the IS to ensure it is evenly distributed throughout the matrix.[4] For tissue samples, ensure complete homogenization.[1] 3. Check for Errors in IS Addition: Review your procedure to rule out missed or double additions of the IS to certain samples.[5] |
| Matrix Effects | 1. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your specific biological matrix.[5] 2. Improve Sample Cleanup: If significant matrix effects are observed, consider optimizing your sample preparation method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering endogenous components. 3. Chromatographic Separation: Adjust your HPLC gradient to better separate Nifuroxazide and this compound from co-eluting matrix components.[2] |
| Instrument Performance Issues | 1. Check for Autosampler/Injector Issues: Inconsistent injection volumes can lead to variability.[1] Run a series of blank injections to check for carryover. 2. Inspect the Mass Spectrometer Source: A dirty or contaminated ion source can cause fluctuating signal intensity.[6] Follow the manufacturer's instructions for cleaning the source. 3. Monitor System Suitability: Inject a standard solution at the beginning, middle, and end of your run to monitor for any drift in instrument response. |
| This compound Stability | 1. Assess Stock and Working Solution Stability: Prepare fresh stock and working solutions to rule out degradation. 2. Evaluate Freeze-Thaw and Bench-Top Stability: Perform stability tests on spiked QC samples under conditions that mimic your sample handling and analysis workflow. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Issue 2: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for Nifuroxazide is not linear and has a low coefficient of determination (r²). What are the likely causes?
Answer:
A non-linear calibration curve can result from a variety of factors, from incorrect standard preparation to detector saturation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | 1. Verify Standard Concentrations: Double-check all calculations used to prepare your stock and working solutions. Prepare a fresh set of calibration standards. 2. Check for Contamination: Ensure that there is no cross-contamination between your calibration standards. |
| Inappropriate Calibration Range | 1. Narrow the Range: Your selected concentration range may be too wide for the detector's linear response. Try preparing a curve with a narrower concentration range. 2. Check the LLOQ: The lowest point on your curve may be below the reliable limit of quantitation for your method.[1] |
| Detector Saturation | 1. Dilute High-Concentration Standards: The highest concentration standards may be saturating the mass spectrometer detector. Dilute these standards and re-inject. 2. Reduce Injection Volume: A smaller injection volume can help to avoid detector saturation. |
| Ion Suppression/Enhancement | 1. IS Not Compensating: If the matrix effect is not consistent across the concentration range, it can affect linearity. This is more common when using an analog IS, but can still occur with a stable isotope-labeled IS.[3] 2. Optimize Chromatography: Ensure Nifuroxazide is chromatographically separated from any significant matrix interferences. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for the this compound internal standard working solution?
A1: The concentration of the internal standard should be optimized during method development. A good starting point is a concentration that provides a consistent and reproducible signal in the mid-range of your calibration curve. In a validated method for Nifuroxazide in mouse plasma and brain tissue, a working solution of 100.0 ng/mL was used.[1]
Q2: How should I store this compound stock and working solutions?
A2: Stock solutions of this compound are typically prepared in a solvent like DMSO and should be stored at -20°C to ensure stability.[1] Working solutions, often diluted in ethanol or another appropriate solvent, should also be stored at -20°C.[1] It is crucial to perform stability tests to confirm that the IS remains stable under your specific storage and handling conditions.
Q3: Can matrix effects still be an issue when using a deuterated internal standard like this compound?
A3: Yes. While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, differential effects can still occur.[3] This can happen if there is a slight chromatographic separation between the analyte and the IS, and they elute in a region of rapidly changing ion suppression.[3] Therefore, it is always necessary to validate for matrix effects during method development.[1][5]
Q4: What are the acceptance criteria for the internal standard response in a bioanalytical run?
A4: While there are no universally mandated acceptance criteria, a common practice is to monitor the IS response in all samples. The response in unknown samples should be within a certain percentage of the average response in the calibration standards and QCs. A typical acceptance window is 50-150% of the mean response of the standards and QCs. Any significant deviation should be investigated.
Quantitative Data Summary
The following tables provide a summary of key quantitative data from a validated HPLC-MS/MS method for Nifuroxazide using this compound as an internal standard.[1]
Table 1: Method Validation Parameters for Nifuroxazide Analysis
| Parameter | Matrix | Value |
| Lower Limit of Quantitation (LLOQ) | Plasma | 1.0 ng/mL |
| Brain Tissue | 2.0 ng/g | |
| Precision at LLOQ | Plasma | 13.2% |
| Brain Tissue | 4.8% | |
| Accuracy at LLOQ | Plasma | 97.6% |
| Brain Tissue | 108.3% | |
| Recovery of Nifuroxazide (Low QC) | Plasma | 81.9% |
| Brain Tissue | 100.8% | |
| Recovery of Nifuroxazide (High QC) | Plasma | 92.8% |
| Brain Tissue | 98.8% | |
| Recovery of this compound (IS) | Plasma | 85.8% |
| Brain Tissue | 104.1% |
Experimental Protocols
This section provides a detailed methodology for the analysis of Nifuroxazide in plasma using this compound as an internal standard, based on a validated published method.[1]
Sample Preparation (Plasma)
-
Aliquoting: Transfer 100 µL of plasma sample into a polypropylene Eppendorf tube.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution (100 ng/mL in ethanol) to each sample.
-
Protein Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid to deproteinize the plasma.
-
Vortexing: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 15,900 × g and 4°C for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic phase to a new polypropylene Eppendorf tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of a 1:1 (v/v) mixture of mobile phases A and B.
-
Final Centrifugation: Centrifuge the reconstituted sample for 10 minutes at 15,900 × g and 4°C.
-
Injection: Transfer the final supernatant into glass vials for HPLC-MS/MS analysis. Inject 5 µL.
HPLC-MS/MS Analysis
-
HPLC System: An HPLC system capable of delivering a gradient flow.
-
Analytical Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Gradient: A linear gradient from 5% to 95% mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Nifuroxazide: Optimized parent > fragment transition.
-
This compound: Optimized parent > fragment transition.
-
Experimental Workflow Diagram:
Caption: Workflow for Nifuroxazide sample preparation and analysis.
References
- 1. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Nifuroxazide using Nifuroxazide-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Nifuroxazide-d4 for accurate quantification of Nifuroxazide. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the antibiotic Nifuroxazide, where four hydrogen atoms on the benzohydrazide ring have been replaced with deuterium atoms.[1][2][3] It is an ideal internal standard (IS) for the quantitative analysis of Nifuroxazide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to Nifuroxazide, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, allowing it to accurately correct for variations during sample preparation and analysis.
Q2: What is isotopic purity and why is it critical for accurate quantification?
A2: Isotopic purity refers to the percentage of the internal standard that is fully deuterated (in this case, the d4 species) compared to partially deuterated (d1, d2, d3) or non-deuterated (d0) versions.[4] High isotopic purity is crucial because the presence of the non-deuterated (d0) Nifuroxazide in the this compound internal standard can artificially inflate the measured concentration of the analyte, leading to inaccurate results, especially at the lower limit of quantification (LLOQ).[4]
Q3: What are the potential issues with using a deuterated internal standard like this compound?
A3: While highly effective, deuterated standards can present challenges. These include:
-
Isotopic Impurity: The presence of unlabeled analyte (d0) can interfere with quantification.[4]
-
Chromatographic Separation: In some cases, the deuterated standard may exhibit a slightly different retention time than the native analyte due to the deuterium isotope effect. This can lead to differential matrix effects and impact accuracy.[5][6][7]
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly if they are in labile positions. However, the deuterium atoms in this compound are on an aromatic ring, making them generally stable.
Q4: How can I check the isotopic purity of my this compound standard?
A4: The most reliable way is to consult the Certificate of Analysis (CoA) provided by the manufacturer. The CoA will detail the isotopic distribution of the standard. You can also infuse a solution of the this compound directly into the mass spectrometer to observe the distribution of the different deuterated species.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Nifuroxazide using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Blank Response / Peak in Blank Samples | 1. Contamination of the LC-MS/MS system. 2. Presence of unlabeled Nifuroxazide (d0) in the this compound internal standard. | 1. Flush the LC system thoroughly. Inject several blank solvent injections to clean the system. 2. Check the Certificate of Analysis for the isotopic purity of the internal standard. If the d0 contribution is significant, a new, higher purity standard may be required. |
| Poor Precision and Accuracy | 1. Inconsistent sample preparation. 2. Matrix effects affecting the analyte and internal standard differently.[6] 3. Instability of the analyte or internal standard in the sample or final extract. | 1. Ensure consistent and precise pipetting and extraction procedures for all samples. 2. Optimize the chromatographic method to ensure co-elution of Nifuroxazide and this compound. Dilute the sample to minimize matrix effects. 3. Perform stability experiments (e.g., freeze-thaw, benchtop stability) to assess the stability of Nifuroxazide and this compound in the matrix and prepared samples. |
| Non-linear Calibration Curve | 1. Significant contribution of unlabeled Nifuroxazide from the internal standard at low concentrations of the analyte. 2. Detector saturation at high concentrations of the analyte. 3. Incorrect concentration of the internal standard. | 1. Ensure the concentration of the internal standard is appropriate for the calibration range. A lower concentration of the IS can minimize the impact of the d0 impurity. 2. Extend the calibration range or dilute samples that fall outside the linear range. 3. Verify the concentration of the internal standard working solution. |
| Analyte and Internal Standard Peaks are Separated | 1. Deuterium isotope effect causing a slight shift in retention time on the HPLC column.[5][7] | 1. Adjust the chromatographic gradient to ensure co-elution. A slower gradient may improve the overlap of the two peaks. If separation persists, ensure that the integration window for both peaks is consistent and that the differential matrix effect is evaluated. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for Nifuroxazide quantification.
Quantitative Data Summary
Table 1: Isotopic Purity Profile of this compound (Example)
Note: This table provides an example of a typical isotopic distribution. Users must refer to the Certificate of Analysis for the specific lot of this compound being used.
| Isotopic Species | Mass | Relative Abundance (%) | Potential Impact on Analysis |
| d0 (Unlabeled) | 275.2 | < 0.1 | Direct interference with the analyte quantification.[4] |
| d1 | 276.2 | < 0.5 | Minimal impact, well-separated from the analyte. |
| d2 | 277.2 | < 1.0 | Minimal impact, well-separated from the analyte. |
| d3 | 278.2 | < 2.0 | Minimal impact, well-separated from the analyte. |
| d4 (Fully Labeled) | 279.2 | > 98.0 | Primary species for quantification of the internal standard. |
Table 2: LC-MS/MS Parameters for Nifuroxazide and this compound
| Parameter | Nifuroxazide | This compound (Internal Standard) |
| Precursor Ion (m/z) | 276.0 | 280.2 |
| Product Ion (m/z) | 121.2 | 115.0 |
| Collision Energy (eV) | 27 | 52 |
| Declustering Potential (V) | 96 | 96 |
| Collision Exit Potential (V) | 11 | 11 |
| Data sourced from D'Avolio et al., Pharmaceutics, 2022. |
Experimental Protocols
Protocol 1: Sample Preparation for Nifuroxazide Quantification in Plasma
This protocol is adapted from the validated method by D'Avolio et al. (2022).
-
Sample Aliquoting: Aliquot 90 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,900 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of mobile phase A and mobile phase B.
-
Final Centrifugation: Centrifuge the reconstituted samples at 15,900 x g for 10 minutes at 4°C.
-
Injection: Transfer the final supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.
Experimental Workflow Diagram
References
Validation & Comparative
Comparative Analysis of Nifuroxazide-d4: Purity Verification and Performance Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nifuroxazide-d4, a deuterated internal standard, against its non-deuterated counterpart, Nifuroxazide. This document outlines key analytical data, experimental protocols for purity verification, and a relevant biological pathway to support its application in research and drug development.
Certificate of Analysis: A Comparative Overview
The quality and purity of a stable isotope-labeled internal standard are paramount for its use in quantitative bioanalytical assays. Below is a comparison of typical analytical data found in a Certificate of Analysis (CoA) for this compound and a commercially available Nifuroxazide standard.
Table 1: Comparison of Certificate of Analysis Data
| Parameter | This compound (Representative Data) | Nifuroxazide (Selleck Chemicals, Batch S418201)[1] |
| Appearance | Yellow solid | Yellow solid |
| Molecular Formula | C₁₂H₅D₄N₃O₅ | C₁₂H₉N₃O₅ |
| Molecular Weight | 279.24 | 275.22 |
| Purity (HPLC) | ≥98% | 99.5%[1] |
| Isotopic Purity | ≥99% Deuterium incorporation | Not Applicable |
| ¹H-NMR | Conforms to structure | Consistent with structure[1] |
| Mass Spectrum | Conforms to structure | Conforms to structure |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Purity Verification: Experimental Protocols
Accurate determination of purity is critical for the reliable use of analytical standards. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Nifuroxazide and its deuterated analog.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from established methods for the analysis of Nifuroxazide.[2][3]
Objective: To determine the purity of this compound and Nifuroxazide samples.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials:
-
This compound reference standard
-
Nifuroxazide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Methanol (HPLC grade)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm and 365 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound and Nifuroxazide reference standards in a suitable solvent (e.g., DMSO or Methanol) to prepare stock solutions. Further dilute with the mobile phase to obtain a working standard solution of known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare the sample solutions of this compound and Nifuroxazide in the same manner as the standard solutions.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Mechanism of Action: Nifuroxazide as a STAT3 Inhibitor
Nifuroxazide is not only an intestinal antiseptic but also a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6][7] This pathway is crucial in cell growth, differentiation, and immune responses, and its dysregulation is implicated in various cancers.[4][6] The inhibition of STAT3 phosphorylation is a key aspect of Nifuroxazide's potential anti-cancer properties.[4][6]
Caption: Nifuroxazide inhibits the JAK/STAT3 signaling pathway.
Experimental Workflow: Purity Verification
The following diagram illustrates a typical workflow for the purity verification of this compound.
Caption: Workflow for this compound purity verification.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Separation of Nifuroxazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Nifuroxazide - Wikipedia [en.wikipedia.org]
Nifuroxazide-d4 as an Internal Standard: A Comparative Guide for Enhanced Analytical Accuracy
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of Nifuroxazide, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Nifuroxazide-d4 with other internal standards, supported by experimental data and detailed protocols, to facilitate informed decisions in analytical method development.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized for its ability to improve the accuracy and precision of quantitative analysis, particularly in complex biological matrices.[1][2] By closely mimicking the physicochemical properties of the analyte, deuterated standards can effectively compensate for variations in sample preparation, instrument response, and matrix effects.[2][3]
Performance Comparison: this compound vs. Structural Analog Internal Standards
The selection of an internal standard is a critical step in bioanalytical method development.[4] While structurally similar compounds can be used, a stable isotope-labeled internal standard like this compound is often the preferred choice for liquid chromatography-mass spectrometry (LC-MS) based assays.[2]
A key alternative reported in the literature for Nifuroxazide analysis is Nifuratel, a structurally related nitrofuran derivative.[5] The following tables summarize the performance characteristics of analytical methods using this compound and Nifuratel as internal standards.
Table 1: Performance Characteristics of this compound as an Internal Standard in HPLC-MS/MS Analysis [6]
| Parameter | Plasma | Brain Tissue |
| Linearity Range | 1.0 - 100.0 ng/mL | 0.5 - 20.0 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (Back-calculated) | ≥ 97.1% | ≥ 91.8% |
| Precision (CV) | ≤ 4.6% | ≤ 6.4% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL |
Table 2: Performance Characteristics of Nifuratel as an Internal Standard in HPLC Analysis [5]
| Parameter | Plasma |
| Linearity Range | 2 - 200 ng/mL |
| Correlation Coefficient (R²) | Linear in the specified range |
| Precision (CV) | 3% (at 200 ng/mL), 15% (at 2 ng/mL) |
| Lower Limit of Detection (LOD) | 2 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the experimental protocols for Nifuroxazide analysis using this compound and Nifuratel as internal standards.
Method 1: Nifuroxazide Analysis using this compound Internal Standard by HPLC-MS/MS[6]
This method is designed for the quantification of Nifuroxazide in plasma and brain tissue.
Sample Preparation:
-
Plasma samples (90 µL) are mixed with 10 µL of the appropriate working solution.
-
Brain tissue is homogenized in ammonium acetate buffer (pH 4.5) at a 1:3 (w/v) ratio. 180 µL of the homogenate is then mixed with 20 µL of the working solution.
-
Proteins are precipitated by adding 200 µL of acetonitrile containing the internal standard (this compound).
-
Samples are vortexed and centrifuged.
-
The supernatant is transferred and injected into the HPLC-MS/MS system.
Chromatographic Conditions:
-
HPLC System: A suitable high-performance liquid chromatography system.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Nifuroxazide and this compound.
Method 2: Nifuroxazide Analysis using Nifuratel Internal Standard by HPLC[5]
This method is suitable for the measurement of Nifuroxazide in plasma.
Sample Preparation:
-
To 2 mL of buffered plasma, add the internal standard (Nifuratel).
-
Perform a single liquid-liquid extraction with chloroform.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system with UV detection.
-
Column: 15 cm x 4.6 mm I.D. stainless-steel column packed with Spherisorb ODS, 5 µm.[5]
-
Mobile Phase: Acetonitrile - orthophosphoric acid (pH 2.5) (30:70, v/v).[5]
-
Flow Rate: Not specified.
-
Detection: UV detection at a suitable wavelength.
Workflow and Pathway Visualizations
To further clarify the experimental process and the logical relationships in analytical method development, the following diagrams are provided.
Caption: Experimental Workflow for Nifuroxazide Analysis using this compound.
Caption: Comparison of Internal Standard Choices for Nifuroxazide Analysis.
Conclusion
Based on the available data, this compound demonstrates superior performance as an internal standard for the quantification of Nifuroxazide, particularly in complex biological matrices using highly sensitive LC-MS/MS methods. Its use leads to excellent accuracy, precision, and low limits of quantification. While structural analogs like Nifuratel can be employed, especially for less demanding HPLC-UV methods, they may not offer the same level of reliability in compensating for analytical variabilities. For researchers aiming for the highest quality data in pharmacokinetic, metabolic, or other drug development studies, the use of this compound is strongly recommended.
References
- 1. veeprho.com [veeprho.com]
- 2. scispace.com [scispace.com]
- 3. chromforum.org [chromforum.org]
- 4. jetir.org [jetir.org]
- 5. Determination of nifuroxazide in biological fluids by automated high-performance liquid chromatography with large-volume injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Nifuroxazide Analysis
In the realm of drug development and clinical research, the accurate quantification of pharmaceutical compounds in biological matrices is paramount. Bioanalytical method validation ensures that the chosen analytical procedure is reliable and reproducible for its intended use. A critical aspect of this validation, particularly when methods are transferred between laboratories or updated, is cross-validation. This guide provides a comparative analysis of two distinct high-performance liquid chromatography (HPLC) methods for the quantification of Nifuroxazide, a nitrofuran antibiotic. The comparison focuses on the use of a stable isotope-labeled internal standard, Nifuroxazide-d4, in a modern HPLC with tandem mass spectrometry (HPLC-MS/MS) method, versus a structural analog internal standard in a conventional HPLC-UV method.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these two approaches, supported by experimental data.
Methodology Comparison: Stable Isotope vs. Structural Analog Internal Standards
The primary distinction between the two methods lies in the choice of internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any variability.
-
Method 1: HPLC-MS/MS with this compound (Stable Isotope-Labeled IS) This state-of-the-art method employs a deuterated version of Nifuroxazide as the internal standard. This compound is chemically identical to the analyte, with the only difference being a slight increase in mass due to the deuterium atoms. This near-perfect analogy ensures that the IS and analyte behave almost identically during extraction, chromatography, and ionization, leading to highly accurate and precise quantification.
-
Method 2: HPLC-UV with Nifuratel (Structural Analog IS) This traditional method utilizes Nifuratel, a compound that is structurally similar but not identical to Nifuroxazide, as the internal standard. While more cost-effective and readily available than a stable isotope-labeled standard, a structural analog may exhibit differences in extraction recovery, chromatographic retention, and detector response compared to the analyte. These differences can potentially introduce bias and variability in the results.
Quantitative Performance Data
The performance of each method was evaluated based on key validation parameters as summarized below.
| Parameter | Method 1: HPLC-MS/MS with this compound | Method 2: HPLC-UV with Nifuratel |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (in plasma)[1] | 2.0 ng/mL (in plasma)[2] |
| Precision (Coefficient of Variation, CV%) | Intra-day: 4.0% - 6.4%; Inter-day: similar results reported[1] | 3% at 200 ng/mL and 15% at 2 ng/mL[2] |
| Accuracy (% Bias) | Intra-day: 90.2% - 94.8%; Inter-day: similar results reported[1] | Not explicitly reported |
| Linearity (Concentration Range) | 1.0 - 40.0 ng/mL (in plasma)[1] | 2 - 200 ng/mL[2] |
| Recovery | 81.9% - 92.8% for analyte; 85.8% for IS[1] | Not explicitly reported |
Experimental Protocols
A detailed breakdown of the experimental methodologies for both analytical approaches is provided to allow for a comprehensive understanding of each workflow.
Method 1: HPLC-MS/MS with this compound
-
Sample Preparation: Protein precipitation is performed on plasma samples.[1]
-
Internal Standard Spiking: A working solution of this compound is added to all samples, calibration standards, and quality control samples.[1]
-
Chromatographic Separation: A C18 column is used with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile.[1]
-
Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode is used for detection. Specific multiple reaction monitoring (MRM) transitions for Nifuroxazide and this compound are monitored.[1]
Method 2: HPLC-UV with Nifuratel
-
Sample Preparation: Single extraction of the drug from buffered plasma with chloroform.[2]
-
Internal Standard Spiking: Nifuratel is used as the internal standard.[2]
-
Chromatographic Separation: A C18 column is used with an isocratic mobile phase of acetonitrile and orthophosphoric acid.[2]
-
UV Detection: The column effluent is monitored by a UV detector at a specified wavelength.
Visualizing the Methodologies
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for Nifuroxazide analysis using HPLC-MS/MS.
Caption: Conceptual difference between stable isotope and structural analog internal standards.
Conclusion
The cross-validation of bioanalytical methods is essential for ensuring data integrity in drug development. This comparative guide highlights the advantages of using a stable isotope-labeled internal standard, such as this compound, in conjunction with HPLC-MS/MS for the bioanalysis of Nifuroxazide. The data clearly demonstrates superior sensitivity (lower LLOQ) and precision of the HPLC-MS/MS method compared to the older HPLC-UV method that employs a structural analog internal standard. While the HPLC-UV method may be more accessible in some laboratory settings, the use of a stable isotope-labeled internal standard is the recommended approach for achieving the highest level of accuracy and reliability in bioanalytical testing, in line with current regulatory expectations. The choice of method and internal standard should be carefully considered based on the specific requirements of the study, balancing the need for accuracy and precision with practical considerations such as cost and availability.
References
- 1. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of nifuroxazide in biological fluids by automated high-performance liquid chromatography with large-volume injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison Guide: Quantification of Nifuroxazide using Nifuroxazide-d4 by HPLC-MS/MS
This guide provides a comprehensive overview of a validated HPLC-MS/MS method for the quantification of Nifuroxazide in biological matrices, utilizing Nifuroxazide-d4 as an internal standard. The content is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate this analytical method. While direct inter-laboratory comparison data is not publicly available, this guide presents performance data from a published study and compares it against established bioanalytical method validation criteria, offering a benchmark for laboratory performance.
Introduction
Nifuroxazide is a nitrofuran antibiotic used for the treatment of infectious diarrhea.[1] Recent studies have also highlighted its potential as an anticancer agent due to its ability to inhibit the STAT3 signaling pathway.[1] Accurate quantification of Nifuroxazide in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound ([2H4]-nifuroxazide), is the gold standard for LC-MS/MS-based quantification, as it effectively corrects for matrix effects and variability in sample processing and instrument response.[1]
This guide details the experimental protocol and performance characteristics of a validated HPLC-MS/MS method for Nifuroxazide quantification.
Experimental Protocols
The following methodologies are based on a validated method for the determination of Nifuroxazide in mouse plasma and brain tissue.[1]
2.1. Sample Preparation
-
Plasma:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard (this compound) solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Brain Tissue:
-
Weigh the brain tissue and homogenize it in an appropriate buffer (e.g., ammonium acetate).[1]
-
To a specific volume of the homogenate, add the internal standard solution.
-
Proceed with protein precipitation as described for plasma samples.
-
Collect the supernatant for HPLC-MS/MS analysis.
-
2.2. Chromatographic Conditions
-
System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.[1]
-
Column: A Gemini C18 column (50 mm × 2.0 mm, 5 µm particle size) with a Security Guard™ ULTRA cartridge of the same material is suitable for separation.[1]
-
Mobile Phase: A gradient elution using a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid) is employed.[1]
-
Column Temperature: Maintained at 30 °C.[1]
2.3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for Nifuroxazide and its internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for Nifuroxazide and this compound need to be optimized.
Data Presentation: Method Performance
The performance of the HPLC-MS/MS method for Nifuroxazide quantification, as reported in a single laboratory study, is summarized below.[1] These values can serve as a benchmark for other laboratories implementing this method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Calibration Curve Range | LLOQ | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| Mouse Plasma | 1.0 - 100.0 ng/mL | 1.0 ng/mL | 97.6% | 13.2% |
| Mouse Brain Tissue | 2.0 - 80.0 ng/g | 2.0 ng/g | 108.3% | 4.8% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Matrix | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Mouse Plasma | Low (3.0 ng/mL) | 6.4% | 94.8% | Not Reported | Not Reported |
| Mid (15.0 ng/mL) | 4.0% | 90.2% | Not Reported | Not Reported | |
| High (75.0 ng/mL) | 5.2% | 93.5% | Not Reported | Not Reported | |
| Mouse Brain Tissue | Low (6.0 ng/g) | 3.3% | 111.8% | Not Reported | Not Reported |
| Mid (30.0 ng/g) | 1.7% | 105.4% | Not Reported | Not Reported | |
| High (60.0 ng/g) | 2.5% | 107.3% | Not Reported | Not Reported |
Data sourced from a study by Ciafrè et al. (2022).[1]
Regulatory Acceptance Criteria for Bioanalytical Method Validation:
For comparison, typical acceptance criteria from regulatory bodies such as the FDA and EMA for accuracy and precision are:
-
Accuracy: The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
The reported data for the Nifuroxazide quantification method generally falls within these stringent regulatory guidelines, indicating a robust and reliable assay.[2][3]
Mandatory Visualizations
4.1. Experimental Workflow
References
Performance characteristics of Nifuroxazide-d4 in different analytical platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of Nifuroxazide-d4 when utilized as an internal standard in the bioanalysis of Nifuroxazide across different biological matrices. The data presented is based on a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, a gold standard for quantitative drug analysis. The use of a deuterated internal standard like this compound is critical for correcting matrix effects and ensuring the accuracy and precision of results.
Data Presentation: Performance Characteristics
The following table summarizes the key performance metrics of an HPLC-MS/MS method developed for the quantification of Nifuroxazide, which utilizes a deuterated internal standard such as this compound, in mouse plasma and brain tissue. This method demonstrates high sensitivity, precision, and accuracy.
| Performance Characteristic | Plasma | Brain Tissue |
| Linearity Range | 1.0 - 100.0 ng/mL | 2.0 - 80.0 ng/g |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.0 ng/g |
| Intra-day Precision (CV%) | 4.0 - 6.4% | 1.7 - 3.3% |
| Inter-day Precision (CV%) | Similar to intra-day | Similar to intra-day |
| Intra-day Accuracy (%) | 90.2 - 94.8% | 105.4 - 111.8% |
| Inter-day Accuracy (%) | Similar to intra-day | Similar to intra-day |
| Matrix Effect | No significant effect observed | Not explicitly reported, but the use of an internal standard mitigates potential effects. |
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. The following sections outline the key experimental protocols for the quantification of Nifuroxazide using a deuterated internal standard like this compound.
Sample Preparation
Plasma:
-
A 100 µL aliquot of plasma is mixed with an internal standard solution (e.g., this compound).
-
Protein precipitation is performed by adding a suitable organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.
Brain Tissue:
-
Brain tissue is weighed and homogenized in a suitable buffer (e.g., CH₃COONH₄ at pH 4.5) at a 1:3 (w/v) ratio.[1]
-
A 180 µL aliquot of the brain homogenate is mixed with 20 µL of the working standard solution containing Nifuroxazide and the internal standard.[1]
-
The subsequent protein precipitation and extraction steps are similar to those for plasma samples.
Chromatographic Conditions
-
Analytical Column: A C18 reversed-phase column is typically used for the separation of Nifuroxazide.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both Nifuroxazide and the internal standard (this compound).
-
Ion Transitions: Specific m/z transitions for Nifuroxazide and this compound are selected and optimized for maximum signal intensity.
Mandatory Visualization
The following diagrams illustrate the logical workflow and the role of this compound in the analytical process.
Caption: Analytical workflow for Nifuroxazide quantification using this compound.
Caption: Role of this compound in mitigating matrix effects for accurate quantification.
References
Validation of Nifuroxazide-d4 as a reference standard for traceability.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Nifuroxazide-d4 as a reference standard for the quantitative analysis of Nifuroxazide. It is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for bioanalytical and pharmaceutical assays. This document outlines the key performance characteristics of this compound and provides detailed experimental protocols for its validation and use.
Nifuroxazide is a nitrofuran antibiotic used for treating infectious diarrhea.[1][2] Accurate quantification of Nifuroxazide in various matrices is crucial for pharmacokinetic studies, drug formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it helps to correct for variability during sample preparation and analysis.[3][4]
Comparison with Alternative Internal Standards
While structural analogs can be used as internal standards, stable isotope-labeled compounds like this compound are generally preferred for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization response, which minimizes measurement errors.[3][5]
Table 1: Comparison of Internal Standard Properties
| Feature | This compound (Deuterated) | Structural Analog (e.g., Nifuratel) |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
| Extraction Recovery | Highly similar to Nifuroxazide | May differ from Nifuroxazide |
| Ionization Efficiency | Very similar to Nifuroxazide | Can be significantly different |
| Correction for Matrix Effects | More effective | Less effective |
| Commercial Availability | Available as a reference standard | May require custom synthesis |
Experimental Data Summary
The following tables summarize the expected performance data for this compound when validated as an internal standard for the quantification of Nifuroxazide.
Table 2: Purity and Isotopic Enrichment of this compound
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC-UV, qNMR |
| Isotopic Purity (d4) | ≥ 99% | LC-MS |
| Isotopic Enrichment | No significant isotopic cross-contribution to Nifuroxazide | LC-MS/MS |
Table 3: Stability of this compound Stock and Working Solutions
| Condition | Duration | Stability |
| Stock Solution (-20°C) | 6 months | Stable |
| Working Solution (4°C) | 24 hours | Stable |
| Autosampler (10°C) | 12 hours | Stable |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of Nifuroxazide and this compound.
Materials:
-
Nifuroxazide reference standard
-
This compound reference standard[2]
-
DMSO (Dimethyl sulfoxide), HPLC grade
-
Ethanol, absolute[2]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Working Solution Preparation:
HPLC-MS/MS Method for Nifuroxazide Quantification
Objective: To develop and validate a selective and sensitive HPLC-MS/MS method for the quantification of Nifuroxazide in a biological matrix (e.g., plasma).
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm x 2.0 mm, 5 µm particle size)[2]
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (pH 4.5) can be used.[2]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL[2]
-
Column Temperature: 30°C[2]
Mass Spectrometric Conditions:
-
Ionization Mode: ESI negative or positive, depending on sensitivity
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nifuroxazide: Precursor ion -> Product ion
-
This compound: Precursor ion -> Product ion
-
-
Optimize cone voltage and collision energy for each transition.
Validation of this compound as an Internal Standard
Objective: To validate the suitability of this compound as an internal standard according to regulatory guidelines (e.g., FDA, EMA).
Validation Parameters:
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of Nifuroxazide and this compound.
-
Matrix Effect: Evaluate the ion suppression or enhancement of the analyte and internal standard signals by comparing the response in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency of Nifuroxazide and this compound by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Calibration Curve: Prepare a calibration curve by spiking blank matrix with known concentrations of Nifuroxazide and a constant concentration of this compound. The curve should be linear over the expected concentration range.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day accuracy and precision.
-
Stability: Assess the stability of Nifuroxazide and this compound in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Signaling Pathways and Experimental Workflows
Nifuroxazide has been shown to inhibit the STAT3 signaling pathway, which is implicated in some cancers.[6][7] Understanding the mechanism of action can be relevant for studies involving its therapeutic effects beyond its antimicrobial properties.
Caption: Validation workflow for this compound as a reference standard.
Caption: Simplified diagram of Nifuroxazide's inhibitory effect on the STAT3 pathway.
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of Nifuroxazide in various analytical applications. Its use, when properly validated, ensures the traceability and reliability of analytical data, which is essential for regulatory submissions and scientific research. The experimental protocols and validation guidelines provided in this document offer a robust framework for the successful implementation of this compound as a reference standard.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 7. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Isotope Effect: A Double-Edged Sword in Chromatographic Separations
A comprehensive guide for researchers on the impact of deuterium labeling on chromatographic retention time, providing experimental insights and practical considerations for drug development and metabolomic studies.
In the realm of analytical chemistry and pharmaceutical development, deuterium labeling has emerged as a powerful tool. From elucidating metabolic pathways to enhancing the pharmacokinetic profiles of drugs, the strategic substitution of hydrogen with its heavier isotope, deuterium, offers a multitude of benefits. However, this subtle atomic alteration can introduce an unexpected challenge in chromatographic separations: a shift in retention time. This phenomenon, known as the Chromatographic Deuterium Effect (CDE), can have significant implications for data interpretation, particularly in quantitative analyses where co-elution of an analyte and its deuterated internal standard is assumed.[1][2] This guide provides a comparative analysis of the impact of deuterium labeling on retention time across various chromatographic techniques, supported by experimental data and detailed methodologies.
The Great Divide: Why Deuterium Alters Elution
The Chromatographic Deuterium Effect is a nuanced phenomenon influenced by a combination of factors, primarily stemming from the differences in the physicochemical properties of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a decrease in the molecule's vibrational energy.[3] This seemingly minor change can alter a molecule's size, shape, and, most importantly, its polarity and van der Waals interactions with the stationary phase of the chromatography column.
In reversed-phase liquid chromatography (RPLC) , the most commonly observed effect is that deuterated compounds elute earlier than their non-deuterated ( protiated) counterparts.[1][2] This is often attributed to a slight decrease in the molecule's hydrophobicity. The shorter C-D bond can lead to a smaller molecular surface area, reducing the interaction with the nonpolar stationary phase.
Conversely, in normal-phase liquid chromatography (NPLC) , the opposite effect can be observed, with deuterated compounds exhibiting longer retention times.[4] This is thought to be due to stronger dipole-dipole interactions or hydrogen bonding between the deuterated analyte and the polar stationary phase.
In gas chromatography (GC) , deuterated analytes also typically elute earlier than their protiated analogs.[3][5] This "inverse isotope effect" is primarily attributed to the higher vapor pressure of the deuterated compound.[6]
It is crucial to note that the magnitude and even the direction of the retention time shift are not always predictable and depend on several factors, including the number and position of deuterium atoms within the molecule, the specific chromatographic conditions (e.g., stationary phase, mobile phase composition, temperature), and the nature of the analyte itself.[7]
Comparative Analysis of Retention Time Shifts
To provide a clearer understanding of the practical implications of the Chromatographic Deuterium Effect, the following tables summarize experimental data from various studies.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Compound | Deuterated Analog | Chromatographic System | Retention Time (min) - Protiated | Retention Time (min) - Deuterated | Retention Time Shift (s) | Reference |
| Dimethyl-labeled E. coli tryptic digests (median) | Intermediate & Heavy Labeled | nUHPLC-ESI-MS/MS | - | - | -2.0 (vs. intermediate), -2.9 (vs. heavy) | [2] |
| Ergothioneine | d9-Ergothioneine | Not Specified | 1.44 | 1.42 | -1.2 | [8] |
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Compound | Deuterated Analog | Chromatographic System | Retention Time (min) - Protiated | Retention Time (min) - Deuterated | Retention Time Shift (s) | Reference |
| Olanzapine (OLZ) | OLZ-D3 | LC-MS/MS | 1.60 | 1.66 | +3.6 | [4] |
| Des-methyl olanzapine (DES) | DES-D8 | LC-MS/MS | 2.62 | 2.74 | +7.2 | [4] |
Table 3: Gas Chromatography (GC-MS)
| Compound (as Me-PFP derivative) | Deuterated Analog | Chromatographic System | Retention Time (min) - Protiated | Retention Time (min) - Deuterated | Retention Time Shift (s) | Reference |
| Alanine | d3-Alanine | GC-NICI-MS | Not Specified | Not Specified | Not Specified | [5] |
| Valine | d3-Valine | GC-NICI-MS | Not Specified | Not Specified | Not Specified | [5] |
| Leucine | d3-Leucine | GC-NICI-MS | Not Specified | Not Specified | Not Specified | [5] |
| Isoleucine | d3-Isoleucine | GC-NICI-MS | Not Specified | Not Specified | Not Specified | [5] |
| Proline | d3-Proline | GC-NICI-MS | Not Specified | Not Specified | Not Specified | [5] |
| Phenylalanine | d3-Phenylalanine | GC-NICI-MS | Not Specified | Not Specified | Not Specified | [5] |
| Tryptophan | d3-Tryptophan | GC-NICI-MS | Not Specified | Not Specified | Not Specified | [5] |
Note: The reference for Table 3 indicates that deuterated analytes have shorter retention times but does not provide the exact values in a readily comparable format within the abstract.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for assessing the chromatographic isotope effect.
Protocol 1: Reversed-Phase LC-MS/MS for Peptides
Objective: To evaluate the retention time shift of dimethyl-labeled peptides.
Methodology:
-
Sample Preparation: E. coli tryptic digests were labeled using light, intermediate (deuterated formaldehyde), and heavy (deuterated and 13C-formaldehyde) dimethyl labeling reagents. The labeled samples were then mixed in a 1:1:1 ratio.[2]
-
Chromatographic Separation: The mixed peptide sample was analyzed using a nano-ultra-high-performance liquid chromatography (nUHPLC) system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).[2]
-
Data Analysis: The retention times of the light, intermediate, and heavy labeled peptide pairs were extracted from the chromatograms, and the median retention time shifts were calculated.[2]
Protocol 2: Normal-Phase LC-MS/MS for Small Molecules
Objective: To investigate the deuterium isotope effect on the separation of olanzapine and its deuterated analog.
Methodology:
-
Sample Preparation: Standard solutions of olanzapine (OLZ), its deuterated analog (OLZ-D3), des-methyl olanzapine (DES), and its deuterated analog (DES-D8) were prepared.[4]
-
Chromatographic Separation: The analytes were separated using a normal-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4]
-
Data Analysis: The retention times of the four compounds were determined from the resulting chromatograms to assess the separation and the impact of deuterium labeling.[4]
Visualizing the Impact
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing the chromatographic isotope effect.
Caption: A diagram illustrating the typical elution order of protiated and deuterated compounds in RPLC and NPLC.
Conclusion and Recommendations
The substitution of hydrogen with deuterium is a valuable strategy in modern chemical and pharmaceutical research. However, the resulting Chromatographic Deuterium Effect is a critical factor that must be considered during method development and data analysis. While deuterated compounds often elute earlier in reversed-phase and gas chromatography, the magnitude and even the direction of the retention time shift can vary.
For researchers and drug development professionals, it is imperative to:
-
Empirically verify the retention time relationship for each analyte and its deuterated internal standard under the specific chromatographic conditions being used.
-
Be aware of the potential for matrix effects when there is a separation between the analyte and its deuterated internal standard, as this can impact the accuracy of quantitative results.[1]
-
Consider alternative stable isotopes , such as 13C or 15N, for internal standards when the deuterium-induced retention time shift is problematic, as these isotopes generally do not cause significant shifts.[9]
By understanding and accounting for the Chromatographic Deuterium Effect, scientists can continue to leverage the power of deuterium labeling while ensuring the accuracy and reliability of their chromatographic analyses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Navigating Nifuroxazide Bioanalysis: A Comparative Guide to Linearity and Range Determination Using Nifuroxazide-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nifuroxazide, establishing a robust and reliable bioanalytical method is paramount. This guide provides a comparative overview of linearity and range determination for Nifuroxazide assays, with a specific focus on the use of its deuterated internal standard, Nifuroxazide-d4. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability in sample processing, thereby enhancing the accuracy and precision of the assay.
A key performance characteristic of any quantitative assay is its linearity and range, which define the concentration span over which the analytical response is directly proportional to the analyte concentration. This guide details a validated HPLC-MS/MS method employing this compound and compares its performance with other analytical techniques used for Nifuroxazide quantification.
Performance Comparison of Analytical Methods for Nifuroxazide
The following tables summarize the linearity and range data from a validated HPLC-MS/MS method using this compound and other reported methods for Nifuroxazide analysis.
Table 1: Linearity and Range Data for HPLC-MS/MS Method with this compound Internal Standard
| Matrix | Analyte Concentration Range | Correlation Coefficient (r²) |
| Mouse Plasma | 1.0 - 100 ng/mL | ≥0.995 |
| Mouse Brain Tissue | 2.0 - 80 ng/g | ≥0.995 |
Data synthesized from a study on the development and validation of an HPLC-MS/MS method for Nifuroxazide.[1][2][3]
Table 2: Linearity and Range Data for Alternative Analytical Methods for Nifuroxazide
| Analytical Method | Matrix/Solvent | Linearity Range | Correlation Coefficient (r) |
| HPLC-UV | Pharmaceutical Capsules | 1 - 40 µg/mL | >0.9993 |
| HPLC with Large-Volume Injection | Plasma | 2 - 200 ng/mL | Linear |
| Second Derivative Spectrophotometry | Ethanol | 2 - 12 µg/mL | 0.9998 |
| Spectrofluorimetry | N/A | 0.04 - 15.0 µg/mL | >0.999 |
| Differential Pulse Polarography | Formulations and Urine | 1.25x10⁻⁵ to 2.1x10⁻⁹ M | Linear |
Data compiled from various studies on Nifuroxazide analysis.[4][5][6][7][8]
Experimental Protocol: Linearity and Range Determination for Nifuroxazide Assay by HPLC-MS/MS using this compound
This section details the methodology for establishing the linearity and analytical range for the quantification of Nifuroxazide in a biological matrix, using this compound as an internal standard. This protocol is based on a validated method for mouse plasma and brain tissue.[1][3]
1. Preparation of Stock and Working Solutions:
-
Nifuroxazide Stock Solution: Prepare a stock solution of Nifuroxazide in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
This compound (Internal Standard) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of Nifuroxazide working solutions by serial dilution of the stock solution to create calibration standards. Prepare a separate working solution for the internal standard.
2. Preparation of Calibration Standards:
-
Spike a known volume of the blank biological matrix (e.g., mouse plasma or brain homogenate) with the Nifuroxazide working solutions to achieve a series of at least six to eight non-zero concentrations.
-
The concentration range should be chosen to bracket the expected concentrations of the study samples. For instance, for mouse plasma, a range of 1.0 to 100 ng/mL can be used.[1][3]
-
Add a fixed amount of the this compound working solution to each calibration standard to serve as the internal standard.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 10 µL of the internal standard working solution.[1]
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture and then centrifuge at high speed (e.g., 15,900 x g) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[1]
4. HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Spherisorb ODS, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate.
-
Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.
-
-
Mass Spectrometric Conditions:
5. Data Analysis and Linearity Assessment:
-
Construct a calibration curve by plotting the peak area ratio of Nifuroxazide to this compound against the nominal concentration of Nifuroxazide for each calibration standard.
-
Perform a linear regression analysis on the data.
-
The linearity of the method is confirmed if the correlation coefficient (r²) is typically ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of a Nifuroxazide assay using this compound.
Caption: Workflow for Linearity and Range Determination.
Conclusion
The use of this compound as an internal standard in an HPLC-MS/MS assay provides a highly sensitive, specific, and robust method for the quantification of Nifuroxazide in biological matrices.[1][2][3] The demonstrated linearity over a relevant concentration range ensures reliable data for pharmacokinetic and other drug development studies. While alternative methods exist, the HPLC-MS/MS approach with a deuterated internal standard is generally considered the gold standard for bioanalytical applications due to its superior selectivity and accuracy. Researchers should carefully validate their chosen method according to regulatory guidelines to ensure data integrity.[9][10][11]
References
- 1. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Determination of nifuroxazide in biological fluids by automated high-performance liquid chromatography with large-volume injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. White sustainable luminescent determination of nifuroxazide using nitrogen–sulphur co-doped carbon quantum dots nanosensor in bulk and various pharmac ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05471C [pubs.rsc.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Long-Term Stability of Nifuroxazide-d4 in Frozen Samples for Bioanalytical Applications
For researchers, scientists, and drug development professionals, ensuring the integrity of analytical samples is paramount for the generation of reliable pharmacokinetic and toxicokinetic data. This guide provides a comprehensive evaluation of the long-term stability of Nifuroxazide-d4, a deuterated stable isotope-labeled internal standard, in frozen biological samples. As specific public data on this compound is limited, this comparison is based on established regulatory guidelines and the known chemical properties of Nifuroxazide and other nitrofuran compounds.
The stability of an internal standard is a critical component of bioanalytical method validation, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3] An ideal internal standard, such as a stable isotope-labeled version of the analyte, should exhibit identical chemical and physical properties to the analyte, except for its mass.[4] This ensures that any degradation or loss during sample processing and storage affects both the analyte and the internal standard equally, thus providing accurate quantification. However, deuterated standards can sometimes exhibit different chromatographic behavior or stability, making empirical evaluation essential.[4][5]
Comparative Stability Evaluation: this compound vs. Alternative Internal Standard
When direct stability data for a deuterated internal standard is unavailable, a risk-based assessment is necessary. The following table compares the expected long-term stability evaluation parameters for this compound against a hypothetical alternative, such as a structural analog of Nifuroxazide, based on FDA bioanalytical method validation guidelines.[2][6]
| Parameter | This compound (Deuterated Internal Standard) | Alternative (e.g., Structural Analog) | Acceptance Criteria (FDA Guideline) |
| Long-Term Stability | Expected to be high and mimic Nifuroxazide. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially offering slightly enhanced stability. | Stability is unpredictable and must be thoroughly evaluated independently of the analyte. | The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.[2][3] |
| Freeze-Thaw Stability | Should be equivalent to Nifuroxazide. The isotopic label is unlikely to affect stability during physical stress. | May exhibit different stability profiles compared to the analyte due to structural differences. | At least 67% of the quality control (QC) samples should be within ±15% of their nominal values.[3] |
| Bench-Top Stability | Expected to be similar to Nifuroxazide. | Must be independently assessed as minor structural changes can significantly impact stability at room temperature. | Stability QCs should be within ±15% of the nominal concentration. |
| Stock Solution Stability | High stability is anticipated, similar to the parent compound. | Dependent on the specific chemical structure of the analog. | The response of the stored solution should be compared to a freshly prepared solution. |
| Post-Preparative Stability | Stability in the autosampler after processing should be comparable to Nifuroxazide. | Needs to be determined, as interactions with the final solvent can differ. | Analyte and internal standard should be stable for the anticipated duration of the analytical run. |
Experimental Protocol: Long-Term Stability of this compound in Human Plasma
This protocol outlines the methodology for assessing the long-term stability of this compound in frozen human plasma, in accordance with regulatory expectations.[1][2][3]
1. Objective: To determine the stability of this compound in human plasma stored at -20°C and -80°C over an extended period (e.g., 12 months).
2. Materials:
-
This compound reference standard
-
Nifuroxazide reference standard
-
Control human plasma (screened for interferences)
-
Analytical column and reagents for LC-MS/MS analysis
-
Validated bioanalytical method for the quantification of Nifuroxazide
3. Preparation of Stability Samples:
-
Prepare two levels of quality control (QC) samples: a low concentration (LQC) and a high concentration (HQC).
-
Spike a pool of control human plasma with Nifuroxazide to achieve the LQC and HQC concentrations.
-
Aliquot the spiked plasma into appropriately labeled cryovials for each time point and storage condition.
-
A sufficient number of aliquots should be prepared to allow for analysis at each designated time point (e.g., 0, 1, 3, 6, 9, and 12 months).
4. Storage Conditions:
-
Store the prepared stability samples at two different temperatures: -20°C and -80°C.
-
The storage duration should be equal to or longer than the period between the first sample collection and the last sample analysis in a clinical or non-clinical study.[1]
5. Analytical Procedure:
-
At each designated time point, retrieve a set of LQC and HQC samples from each storage temperature.
-
Thaw the samples unassisted at room temperature.
-
Prepare a fresh calibration curve and a set of freshly prepared QC samples (comparison samples).
-
Process the stability samples and comparison samples using the validated bioanalytical method. This includes the addition of the internal standard (in this case, a different internal standard if evaluating this compound's stability as an analyte, or spiking this compound into blank matrix for evaluation as an internal standard).
-
Analyze the samples using a validated LC-MS/MS method.
6. Data Analysis and Acceptance Criteria:
-
The stability of this compound is assessed by comparing the mean concentration of the stored QC samples against the mean concentration of the freshly prepared QC samples.
-
The mean concentration of the stability QC samples at each level should be within ±15% of the nominal concentration.
-
The precision (%CV) of the measurements for the stability samples should not exceed 15%.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the long-term stability assessment of this compound.
Caption: Workflow for Long-Term Stability Assessment of this compound.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Nifuroxazide-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nifuroxazide-d4, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the necessary PPE. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Specific Guidance |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles.[1][2] | Ensure a proper fit to protect against dust and splashes. |
| Skin Protection | Protective gloves, disposable gown or lab coat.[1][3][4] | Wear two pairs of chemotherapy-grade gloves, with one pair under the gown cuff and the other over.[4][5][6] Recommended glove materials include polychloroprene, nitrile rubber, butyl rubber, or fluorocaoutchouc.[2] Gowns should be made of a low-permeability fabric with a solid front and tight-fitting cuffs.[4] |
| Respiratory Protection | Dust/aerosol mask with a P3 filter or a suitable respirator.[1] | Use in well-ventilated areas or when engineering controls like a fume hood are not available.[2][7] |
Operational and Disposal Plans
Engineering Controls: To minimize exposure, it is crucial to handle this compound in a well-ventilated area.[1][7] Local exhaust ventilation should be used where solids are handled as powders to prevent the accumulation and recirculation of particulates.[2] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1][7]
-
Wash hands thoroughly with mild soap and water after handling and before leaving the work area.[1]
-
Keep the container tightly closed when not in use and store it in a well-ventilated place, protected from sunlight and away from heat or ignition sources.[1]
Spill Management: In the event of a spill, evacuate unnecessary personnel.[1] For minor spills, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place the material in a suitable, labeled container for disposal.[2] For major spills, alert emergency responders and ensure the cleanup crew is equipped with proper protection, including breathing apparatus.[1][2]
Disposal: Dispose of this compound and any contaminated materials in a sealed, labeled container.[2] Follow all local, state, and federal regulations for hazardous waste disposal. One common method for the disposal of chemical waste is high-temperature incineration.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for ensuring safety when working with this compound.
References
- 1. moehs.com [moehs.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
